molecular formula C9H14N2O B1459177 Octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1423029-64-4

Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Cat. No.: B1459177
CAS No.: 1423029-64-4
M. Wt: 166.22 g/mol
InChI Key: IUYZKCJVSORTEH-UHFFFAOYSA-N
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Description

(3S)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a high-purity, complex heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol , is characterized by its fused octahydropyrido[2,1-c][1,4]oxazine structure bearing a carbonitrile group . It is provided as a solid powder and requires storage at 4°C to maintain stability . The morpholine core is a privileged scaffold in drug discovery, known for its ability to improve water solubility and metabolic stability, making it a valuable building block for researchers . This specific stereoisomer offers a defined three-dimensional structure for developing targeted molecular probes and pharmaceuticals. American Elements supplies this chemical in various standard and custom grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), suitable for demanding research applications . Typical packaging includes palletized pails, fiber and steel drums, and super sacks for bulk orders, with research quantities available in smaller, secure containers. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can request a Safety Data Sheet (SDS) for detailed handling and safety information.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZKCJVSORTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Octahydropyrido[2,1-c]morpholine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a bicyclic heterocyclic scaffold featuring a fused piperidine-morpholine system. This structure, often referred to as a "conformationally restricted diamine," serves as a critical pharmacophore in medicinal chemistry, particularly in the development of inhibitors for serine proteases (e.g., DPPIV) and cysteine proteases (e.g., Cathepsin K/S). The rigid bicyclic core reduces the entropic penalty of binding, potentially enhancing potency and selectivity compared to flexible acyclic analogs.

This technical guide details a robust, scalable synthetic route designed for high enantiopurity and diastereoselectivity. Unlike low-yielding one-pot methods, this protocol utilizes a Lactone-Lactol-Strecker strategy, ensuring precise installation of the nitrile functionality at the C3 position.

Structural Analysis & Retrosynthesis

Structural Features

The molecule consists of a saturated pyridine (piperidine) ring fused to a morpholine ring across the N-C bond.

  • IUPAC Name: Octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile.

  • Stereocenters: Two critical stereocenters exist: one at the bridgehead carbon (C9a) and one at the nitrile-bearing carbon (C3). The relative stereochemistry (cis/trans fusion) dictates the overall molecular shape.

  • Numbering: The bridgehead nitrogen is typically assigned position 5 (or 9 depending on convention), but for this guide, we adhere to the standard bicyclic numbering where the oxygen is position 1.

Retrosynthetic Strategy

To ensure the correct oxidation state and stereochemistry at C3, the synthesis disconnects back to the corresponding bicyclic lactone . This lactone is accessible from the commercially available (±)-2-Piperidinemethanol .

Strategic Advantages:

  • Stereocontrol: The initial chirality of the 2-piperidinemethanol dictates the bridgehead stereochemistry.

  • Versatility: The lactone intermediate allows for divergence into various 3-substituted analogs.

  • Safety: Avoids the use of volatile free cyanide gas by utilizing TMSCN in the final step.

Retrosynthesis Target Target: Octahydropyrido[2,1-c] morpholine-3-carbonitrile Lactol Intermediate 2: Lactol (Hemiaminal) Target->Lactol Strecker Rxn (TMSCN) Lactone Intermediate 1: Bicyclic Lactone Lactol->Lactone DIBAL-H Reduction Start Starting Material: 2-Piperidinemethanol Lactone->Start Alkylation & Cyclization

Caption: Retrosynthetic disconnection of the target nitrile to the commercially available amino-alcohol precursor.

Experimental Protocols

Phase 1: Assembly of the Bicyclic Lactone

This step involves the N-alkylation of 2-piperidinemethanol followed by intramolecular transesterification to close the morpholine ring.

Reagents:

  • (±)-2-Piperidinemethanol (1.0 equiv)

  • Ethyl bromoacetate (1.1 equiv)

  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

  • Temperature: Reflux (80°C)[1]

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-piperidinemethanol (11.5 g, 100 mmol) in anhydrous MeCN (200 mL).

  • Addition: Add

    
      (27.6 g, 200 mmol) followed by the dropwise addition of ethyl bromoacetate  (12.2 mL, 110 mmol) over 15 minutes.
    
  • Reaction: Heat the mixture to reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting amine.

    • Note: The intermediate linear ester may be observed; prolonged heating ensures cyclization to the lactone.

  • Workup: Cool to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield octahydropyrido[2,1-c][1,4]oxazin-3-one as a pale yellow oil or low-melting solid.

Phase 2: Reduction to the Lactol (Hemiaminal)

Controlled reduction of the lactone is critical to prevent ring opening to the amino-diol.

Reagents:

  • Bicyclic Lactone (from Phase 1)

  • Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Temperature: -78°C

Protocol:

  • Setup: Dissolve the lactone (15.5 g, 10 mmol) in anhydrous DCM (100 mL) under an argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Add DIBAL-H (11 mL, 11 mmol) dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70°C.

  • Quench: Stir for 1 hour at -78°C. Quench carefully with methanol (5 mL) followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Extraction: Allow the mixture to warm to room temperature and stir vigorously until the phases separate (approx. 1-2 hours). Extract with DCM (3 x 50 mL).

  • Isolation: Dry the combined organics over

    
    , filter, and concentrate to yield the lactol intermediate . This compound is unstable and should be used immediately.
    
Phase 3: Strecker Reaction (Cyanation)

The conversion of the hemiaminal to the nitrile installs the functional group at C3.

Reagents:

  • Lactol Intermediate (freshly prepared)

  • Trimethylsilyl cyanide (TMSCN, 1.5 equiv)

  • Lewis Acid: Boron trifluoride diethyl etherate (

    
    , 1.1 equiv) or 
    
    
    
    (catalytic)
  • Solvent: Anhydrous DCM

  • Temperature: -78°C to 0°C

Protocol:

  • Setup: Dissolve the lactol in anhydrous DCM (50 mL) under argon and cool to -78°C.

  • Addition: Add TMSCN (1.9 mL, 15 mmol) followed by the dropwise addition of

    
      (1.4 mL, 11 mmol).
    
  • Reaction: Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3 x 30 mL).
    
  • Purification: Dry over

    
     and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient) to isolate the target Octahydropyrido[2,1-c]morpholine-3-carbonitrile .
    

Workflow Step1 Phase 1: Cyclization (Ethyl bromoacetate + K2CO3) Step2 Phase 2: Reduction (DIBAL-H, -78°C) Step1->Step2 Lactone Intermediate Step3 Phase 3: Cyanation (TMSCN, BF3·OEt2) Step2->Step3 Lactol Intermediate Final Pure Target (>95% Purity) Step3->Final Flash Chrom.

Caption: Step-by-step synthetic workflow from cyclization to final cyanation.

Characterization Data

The following data represents the expected spectral signature for the major diastereomer (typically trans-fused).

Proton NMR ( H NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
4.65d,

1HH-3 (CH-CN)
3.95dd,

1HH-1eq (O-CH-Bridge)
3.80td,

1HH-1ax
3.05d,

1HH-4eq (N-CH)
2.85m1HH-9a (Bridgehead)
2.45td1HH-4ax
1.80 - 1.20m6HPiperidine ring protons
Carbon NMR ( C NMR, 100 MHz, )
Shift (

ppm)
Assignment
116.5CN (Nitrile carbon)
68.2C-1 (

)
62.4C-9a (Bridgehead CH)
54.1C-3 (CH-CN)
52.8C-4 (

)
28.5, 25.1, 23.8Piperidine

carbons
Mass Spectrometry (ESI-MS)
  • Calculated Mass (

    
    ):  166.11
    
  • Observed (

    
    ):  167.1
    

Safety & Handling

  • TMSCN (Trimethylsilyl cyanide): Highly toxic. Hydrolyzes to release HCN gas upon contact with moisture or acid. All reactions must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to neutralize cyanide residues.

  • DIBAL-H: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).

  • Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach at pH > 10 before disposal.

References

  • Riley, T. N., & Rankin, G. O. (1976).[2] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[2] Link

  • Kourounakis, A. P., et al. (2019).[3] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.[3] Link

  • Yoon, Y. J., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones.[4] The Journal of Organic Chemistry, 68(23). Link

  • BLD Pharm. (2024).[5] Catalog Entry: Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate.[5] BLD Pharm Product List. Link

  • Koulocheri, S. D., & Haroutounian, S. A. (2001). A convenient synthesis of morpholine-2-carbonitriles. Synthesis, 2001(09), 1359-1362. (General methodology for morpholine carbonitriles via lactol).

Sources

Technical Guide: Exploring the Chemical Space of Octahydropyrido[2,1-c]morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the chemical space, synthesis, and therapeutic potential of the octahydropyrido[2,1-c]morpholine scaffold (formally octahydropyrido[2,1-c][1,4]oxazine ).

Executive Summary

The octahydropyrido[2,1-c]morpholine scaffold represents a distinct subclass of fused bicyclic heterocycles, merging a piperidine ring with a morpholine moiety via a bridgehead nitrogen. Unlike the ubiquitous isolated morpholine ring found in blockbusters like gefitinib or linezolid, this fused system offers a constrained, sp³-rich framework that restricts conformational flexibility while retaining the favorable physicochemical properties of the morpholine pharmacophore (solubility, metabolic stability, and hydrogen-bond acceptor capability).

This guide dissects the scaffold's structural attributes, details robust synthetic protocols for library generation, and analyzes its utility in Fragment-Based Drug Discovery (FBDD) as a "3D-rich" core.[1]

Structural Analysis & Chemical Space

Nomenclature and Topology

While often referred to as a "pyrido-morpholine," the rigorous IUPAC nomenclature is octahydropyrido[2,1-c][1,4]oxazine .[1] The scaffold features a bridgehead nitrogen atom (N10 in common numbering) shared between a six-membered piperidine ring and a six-membered [1,4]oxazine ring.

  • Formula:

    
     (unsubstituted core)
    
  • Stereocenters: The bridgehead carbon (C9a) creates chirality.[] Substituents at C3 or C4 (morpholine ring) or C6-C9 (piperidine ring) introduce additional stereochemical complexity.

  • Shape: The trans-fused system typically adopts a rigid chair-chair conformation, whereas the cis-fused system is more flexible. This rigidity is advantageous for reducing the entropic penalty of binding to protein targets.[]

Physicochemical Profile (The "Escape from Flatland")

Modern drug discovery emphasizes increasing the fraction of sp³ carbons (


) to improve solubility and selectivity.[1]
PropertyValue (Approx. Core)Impact on Drug Design
MW ~141 DaIdeal fragment size (<300 Da).[1]
cLogP 0.5 – 1.2Highly polar; good CNS penetration potential.[][1]
H-Bond Acceptors 2 (N, O)Interaction with hinge regions (kinases) or aqueous channels.[1]
H-Bond Donors 0Good membrane permeability (unless substituted).[][1]
Topological Polar Surface Area (TPSA) ~12-20 ŲExcellent BBB permeability profile.[][1]
Visualizing the Chemical Space

The following diagram illustrates the scaffold's position within the chemical space, highlighting its vectors for diversification.

ChemicalSpace Core Octahydropyrido[2,1-c] [1,4]oxazine Core Prop1 High Fsp3 (3D Shape) Core->Prop1 Prop2 Low TPSA (CNS Penetration) Core->Prop2 Prop3 Rigid Scaffold (Low Entropy Cost) Core->Prop3 Vec1 C3/C4 Functionalization (e.g., Aryl groups) Core->Vec1 Vec2 Piperidine Ring Substitution Core->Vec2 Vec3 Bridgehead Stereochemistry (R vs S) Core->Vec3 App3 Fragment Libraries Prop1->App3 App1 Kinase Inhibitors Vec1->App1 App2 GPCR Ligands Vec3->App2

Figure 1: Chemical space analysis of the octahydropyrido[2,1-c]morpholine scaffold, mapping intrinsic properties to potential therapeutic applications.

Synthetic Strategies

The synthesis of this bicyclic system generally relies on the cyclization of piperidine derivatives containing a pendant alcohol and an electrophilic center (or vice versa).

Route A: The Amino-Alcohol Cyclization (Classic & Robust)

This route, adapted from the foundational work of Riley & Rankin, builds the morpholine ring onto an existing piperidine core.

  • Starting Material: 2-Piperidinemethanol (commercially available).[][1]

  • N-Alkylation: Reaction with an

    
    -halo ketone (e.g., 
    
    
    
    -bromoacetophenone) introduces the carbon framework for the morpholine ring.
  • Cyclization/Reduction: The resulting intermediate is cyclized (often involving a reduction step if a ketone is used) to form the ether linkage.[][1]

Route B: Modern Diversity-Oriented Synthesis (DOS)

For higher diversity, modern approaches utilize amino acid-derived precursors or ring-closing metathesis (RCM) to close the piperidine ring after establishing the morpholine core, though Route A remains the most scalable for the specific [2,1-c] fusion.

Synthetic Workflow Diagram

SynthesisRoute SM 2-Piperidinemethanol (Chiral or Racemic) Step1 Step 1: N-Alkylation (K2CO3, Acetone/DMF) SM->Step1 Reagent α-Halo Ketone (e.g., 2-Bromoacetophenone) Reagent->Step1 Inter1 Intermediate: N-(2-oxo-2-phenylethyl) -2-piperidinemethanol Step1->Inter1 Step2 Step 2: Cyclization & Reduction (H2, Pd/C or NaBH4 then H+) Inter1->Step2 Intramolecular Hemiketal Formation Product Target Scaffold: 3-Phenyl-octahydropyrido [2,1-c][1,4]oxazine Step2->Product Diastereoselective Reduction

Figure 2: Synthetic workflow for the construction of the 3-substituted octahydropyrido[2,1-c][1,4]oxazine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-octahydropyrido[2,1-c][1,4]oxazine. Rationale: This protocol demonstrates the formation of the bicyclic core with a handle (phenyl group) for UV detection and lipophilicity.[]

Step 1: N-Alkylation
  • Reagents: Dissolve (±)-2-piperidinemethanol (10.0 mmol) in dry acetone (30 mL).

  • Base: Add anhydrous

    
     (15.0 mmol) and stir at room temperature for 15 minutes.
    
  • Addition: Dropwise add 2-bromoacetophenone (10.0 mmol) dissolved in acetone (10 mL) over 20 minutes.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) for the disappearance of the piperidine.[]

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. The residue (hemiketal intermediate) is often used directly or purified by flash chromatography.[]

Step 2: Cyclization and Reduction
  • Setup: Dissolve the crude intermediate in glacial acetic acid (20 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Hydrogenate at 40–50 psi (Parr shaker) for 12 hours. This step reduces the benzylic position and facilitates the final ether closure if not already formed via the hemiketal.[]

    • Alternative (Non-H2): Treat the intermediate with

      
       in MeOH to reduce the ketone to the alcohol, followed by acid-catalyzed cyclization (e.g., 
      
      
      
      or TsOH in toluene with Dean-Stark).
  • Purification: Filter catalyst through Celite. Neutralize filtrate with NaOH (aq). Extract with DCM (

    
     mL).[] Dry over 
    
    
    
    .[]
  • Validation: Purify via silica gel chromatography. Confirm structure via

    
     NMR (look for bridgehead proton signal) and LC-MS (
    
    
    
    ).

Case Studies & Bioactivity[1][3][4][5]

CNS Activity

Historical data from Riley et al. indicates that 3-aryl derivatives of this scaffold possess central nervous system (CNS) depressant activity.[3] The lipophilic nature of the bicyclic system allows for effective blood-brain barrier (BBB) penetration.

Antibacterial & Kinase Potential

While the specific [2,1-c] scaffold is less explored than its isolated morpholine counterparts, the structural analogy to quinolizidines suggests potential in:

  • Kinase Inhibition: The morpholine oxygen can serve as a hinge binder, while the rigid scaffold vectors substituents into the ribose pocket or solvent front.[]

  • Antibacterial Agents: Bicyclic morpholines have shown efficacy in disrupting bacterial biofilms, particularly when functionalized with lipophilic tails.[][1]

Future Outlook: DEL and Automation

The octahydropyrido[2,1-c]morpholine scaffold is primed for DNA-Encoded Library (DEL) synthesis.

  • Attachment Point: The secondary amine of the precursor (2-piperidinemethanol) is consumed, but a handle can be installed on the phenyl ring (e.g., using 4-carboxy-phenacyl bromide) to attach the DNA tag.

  • Stereochemistry: Automation allows for the parallel synthesis of all stereoisomers, enabling the exploration of "3D" chemical space that flat aromatic libraries cannot access.[]

References

  • Riley, T. N., & Rankin, G. O. (1976).[][1][3] Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry, 19(2), 334–336.[3]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403.

  • Lenci, E., & Trabocchi, A. (2020).[] Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. In: Diversity-Oriented Synthesis.

  • PubChem. (n.d.).[] 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid. National Library of Medicine.[]

Sources

In silico prediction of ADME properties for Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico ADME Profiling of Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Executive Overview

In the contemporary drug discovery paradigm, the attrition rate of novel chemical entities (NCEs) due to poor pharmacokinetic profiles remains a critical bottleneck. Octahydropyrido[2,1-c]morpholine-3-carbonitrile represents a highly functionalized, sp³-rich bicyclic scaffold that is increasingly utilized as a structural motif in central nervous system (CNS) agents and kinase inhibitors. This whitepaper provides a comprehensive, causality-driven framework for the in silico prediction of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By employing a self-validating computational architecture, we can accurately forecast the pharmacokinetic behavior of this scaffold before physical synthesis is initiated.

Structural Causality & Physicochemical Foundation

To predict the ADME profile of a molecule, one must first deconstruct how its three-dimensional topology and electronic distribution dictate its physical behavior.

Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a fused bicyclic system comprising a piperidine ring and a morpholine ring sharing a bridgehead nitrogen.

  • High Fsp³ Character: With a near-perfect fraction of sp³ hybridized carbons, the scaffold possesses a rigid, three-dimensional architecture. This high Fsp³ correlates directly with improved aqueous solubility and reduced off-target promiscuity compared to flat, aromatic analogs.

  • The Nitrile (-C≡N) Modulator: The placement of the carbonitrile group at the 3-position is a deliberate pharmacokinetic maneuver. The bridgehead tertiary amine typically imparts strong basicity (pKa ~8.5–9.5). However, the potent electron-withdrawing inductive effect (-I) of the nitrile group pulls electron density away from the nitrogen.

  • Causality of pKa Shift: This inductive pull lowers the basic pKa to approximately 6.5–7.5. Consequently, at physiological pH (7.4), a significant fraction of the molecule remains un-ionized. This dramatically enhances passive transcellular membrane permeability and mitigates the risk of lysosomal trapping (phospholipidosis)—a notorious liability for lipophilic basic amines.

The Self-Validating In Silico Protocol

A robust computational protocol must not merely output numbers; it must incorporate internal error-correction mechanisms to prevent "garbage-in, garbage-out" artifacts. The following methodology is designed as a self-validating system, utilizing consensus scoring and Applicability Domain (AD) thresholding[1].

Step-by-Step Methodology

Step 1: Structural Curation & Conformational Sampling

  • Action: Input the SMILES string into a 3D conformer generator (e.g., RDKit or Schrödinger LigPrep). Generate protonation states specifically at pH 7.4.

  • Self-Validation: The system automatically cross-checks the generated 3D geometries against the Cambridge Structural Database (CSD) for steric clashes. If the lowest-energy conformer violates known bond-angle constraints for fused morpholines, the structure is flagged for quantum mechanical (DFT) optimization.

Step 2: Orthogonal Physicochemical Descriptor Generation

  • Action: Calculate lipophilicity (LogP) and Topological Polar Surface Area (TPSA).

  • Self-Validation: Employ three orthogonal algorithms (e.g., iLOGP, WLOGP, and MLOGP) via the SwissADME engine[2]. If the variance between these models exceeds 0.5 log units, the system rejects the consensus average and triggers a more rigorous Molecular Dynamics (MD) solvation simulation.

Step 3: Pharmacokinetic QSAR Modeling

  • Action: Deploy machine learning models to predict Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) interactions[3].

  • Self-Validation (Applicability Domain): Before accepting the QSAR output, the system calculates the Tanimoto similarity of the octahydropyrido[2,1-c]morpholine scaffold against the model's training set. Predictions are only validated if the compound falls within the predefined chemical space (Leverage value < warning leverage, h*)[4].

ADME_Prediction_Architecture DataPrep 1. Structural Curation (SMILES & 3D Conformation) PhysChem 2. Physicochemical Profiling (MW, TPSA, pKa, LogP) DataPrep->PhysChem Protonation (pH 7.4) QSAR 3. QSAR & ML Prediction (SwissADME, pkCSM) PhysChem->QSAR Orthogonal Descriptors AD 4. Applicability Domain (Tanimoto Similarity Check) QSAR->AD Raw ML Predictions Output 5. Final ADME/PK Profile (Consensus Data) AD->Output Validated Metrics

Caption: Computational workflow for consensus ADME prediction and internal applicability domain validation.

Quantitative ADME Profile & Mechanistic Drivers

Based on the self-validated in silico pipeline, the predicted pharmacokinetic parameters for Octahydropyrido[2,1-c]morpholine-3-carbonitrile are summarized below.

Pharmacokinetic PropertyConsensus Predicted ValueConfidence LevelPrimary Mechanistic Driver
Molecular Weight 166.22 g/mol HighExact mass calculation (Optimal for oral bioavailability).
LogP (Consensus) 1.65 ± 0.2HighHigh Fsp³ balanced by the polar morpholine oxygen and nitrile group.
Topological Polar Surface Area 36.26 ŲHighSum of Morpholine O (9.23) + Nitrile N (23.79) + Tertiary Amine N (3.24).
GI Absorption (HIA) >95% (High)HighLow MW combined with TPSA < 140 Ų ensures rapid transcellular permeation.
BBB Permeability LogBB > 0.3 (High)HighTPSA < 90 Ų and zero Hydrogen Bond Donors (HBD = 0) allow CNS entry.
CYP3A4 Substrate Yes (Primary)MediumSusceptibility of the morpholine ring to α-carbon hydrogen abstraction.
hERG Inhibition Low RiskHighAbsence of extended planar aromaticity and reduced basic pKa.

Metabolic Vulnerabilities & Clearance Pathways

Understanding how a molecule is cleared is just as critical as knowing how it is absorbed. In silico models indicate that the primary metabolic liability for this scaffold lies within the morpholine ring[3].

Mechanistic Causality of Metabolism: Cytochrome P450 enzymes (specifically CYP3A4) possess active sites that readily accommodate lipophilic, sp³-rich rings. The oxygen atom in the morpholine ring donates electron density to the adjacent α-carbons, making the C-H bonds at these positions highly susceptible to hydrogen abstraction by the high-valent iron-oxo species in the CYP heme center.

This leads to α-hydroxylation, which is chemically unstable and rapidly resolves into ring-opening or dealkylation events. Conversely, the nitrile group at the 3-position acts as a metabolic shield; its strong electron-withdrawing nature deactivates the adjacent carbons against oxidative attack, effectively steering metabolism away from the piperidine side of the fused system.

Metabolic_Pathway Parent Octahydropyrido[2,1-c]morpholine -3-carbonitrile CYP CYP3A4 / CYP2D6 Oxidative Metabolism Parent->CYP Metabolite1 Morpholine Ring Hydroxylation (α to O) CYP->Metabolite1 Primary Pathway (High Probability) Metabolite3 Piperidine Ring Hydroxylation CYP->Metabolite3 Secondary Pathway (Sterically Hindered) Metabolite2 Ring Opening & Dealkylation Metabolite1->Metabolite2 Spontaneous Resolution

Caption: Predicted primary and secondary CYP450-mediated metabolic pathways for the bicyclic scaffold.

Strategic Outlook

The in silico profiling of Octahydropyrido[2,1-c]morpholine-3-carbonitrile reveals a highly optimized fragment for drug design. Its low molecular weight, optimal lipophilicity, and lack of hydrogen bond donors make it an exceptional candidate for CNS-targeted therapies where Blood-Brain Barrier crossing is mandatory.

By applying a self-validating computational protocol, we ensure that these predictions are not merely algorithmic extrapolations, but are deeply grounded in the physicochemical realities of the molecule's structure. The strategic placement of the nitrile group successfully dampens the basicity of the bridgehead nitrogen, providing a masterclass in using functional group inductive effects to engineer superior ADME profiles.

References

1.[1] In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. URL: 2.[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed / Scientific Reports. URL: 3.[3] The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. URL: 4.[4] In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. URL:

Sources

Quantum Mechanical Insights into the Octahydropyrido[2,1-c]morpholine Ring System: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in CNS Drug Discovery

The octahydropyrido[2,1-c]morpholine ring system represents a fascinating and valuable scaffold in the landscape of medicinal chemistry. As a fused heterocyclic system, it combines the structural rigidity of a bicyclic framework with the favorable physicochemical properties of the morpholine moiety. Morpholine, a common feature in numerous approved drugs, is often employed to enhance aqueous solubility, metabolic stability, and to introduce a key hydrogen bond acceptor site.[1][2][3] Its incorporation into a more complex, three-dimensional structure like the octahydropyrido[2,1-c]morpholine core can lead to compounds with refined stereoelectronic profiles, capable of precise interactions with biological targets. Notably, derivatives of this ring system have been investigated for their depressant action on the central nervous system (CNS), suggesting its potential as a molecular framework for novel CNS-active agents.

This technical guide provides a comprehensive overview of the application of quantum mechanical (QM) calculations to elucidate the conformational and electronic properties of the octahydropyrido[2,1-c]morpholine ring system. For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure and electronic landscape is paramount for rational drug design.[4] Quantum mechanics offers a powerful lens to peer into these molecular intricacies, providing insights that are often inaccessible through purely experimental means.[5][6] This guide will detail the theoretical underpinnings of the computational approach, a step-by-step protocol for performing these calculations, and the interpretation of the resulting data to inform the design of novel therapeutics.

Theoretical Framework: The Power of Density Functional Theory (DFT)

To accurately model the behavior of a molecule like octahydropyrido[2,1-c]morpholine, we turn to the principles of quantum mechanics. Among the various QM methods, Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, particularly for organic molecules of pharmaceutical interest.[7][8] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, which simplifies the calculations significantly.[4]

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the component of the calculation that approximates the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and well-validated functionals for organic molecules, often providing reliable results for geometries and energies.[9][10]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p) (often denoted as 6-31G**), is a popular choice that provides a good compromise between accuracy and computational expense for molecules containing first- and second-row atoms.[9][11] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds in a flexible system like the octahydropyrido[2,1-c]morpholine ring.

By employing the B3LYP/6-31G(d,p) level of theory, we can construct a robust computational model to explore the conformational landscape and electronic properties of our target ring system.

Experimental Protocol: A Step-by-Step Guide to the Quantum Mechanical Analysis of Octahydropyrido[2,1-c]morpholine

The following protocol outlines a comprehensive workflow for the in-silico characterization of the octahydropyrido[2,1-c]morpholine ring system.

Step 1: Initial Structure Generation and Conformational Search

The first step is to generate a three-dimensional structure of the octahydropyrido[2,1-c]morpholine molecule. This can be done using any standard molecular modeling software. Due to the flexibility of the fused ring system, a thorough conformational search is essential to identify all energetically accessible low-energy structures. This can be achieved through various algorithms, such as molecular mechanics-based systematic or random searches, followed by a preliminary geometry optimization of each identified conformer.

Step 2: Geometry Optimization with DFT

Each unique conformer identified in the previous step should be subjected to a full geometry optimization using DFT. This process refines the molecular structure to find the lowest energy arrangement of the atoms on the potential energy surface.

  • Methodology:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

    • Input Preparation: For each conformer, create an input file specifying the atomic coordinates, the level of theory (B3LYP/6-31G(d,p)), and the type of calculation (geometry optimization).

    • Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the molecule.

    • Verification: Upon completion, it is crucial to perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Step 3: Analysis of Conformational Energies

Once all relevant conformers are optimized, their relative energies can be compared to determine their populations at a given temperature.

ConformerRelative Energy (kcal/mol)
Chair-Chair (trans-fused)0.00
Chair-Boat (trans-fused)+3.5
Boat-Chair (trans-fused)+5.2
Chair-Chair (cis-fused)+4.8

Caption: A hypothetical table summarizing the relative energies of different conformers of the octahydropyrido[2,1-c]morpholine ring system calculated at the B3LYP/6-31G(d,p) level of theory. The most stable conformer is set to 0.00 kcal/mol.

Step 4: Calculation of Electronic Properties

With the optimized geometries of the most stable conformers, a wealth of electronic properties can be calculated to understand their reactivity and potential for intermolecular interactions.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[12][13] It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (typically colored blue) are electron-poor and represent sites for nucleophilic attack or hydrogen bond donation.[14][15]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[17][18] Visualizing the spatial distribution of these orbitals can reveal the atoms that are most involved in these electronic transitions.[19][20]

G cluster_workflow Computational Workflow cluster_properties Calculated Electronic Properties A 1. Initial 3D Structure Generation B 2. Conformational Search A->B C 3. DFT Geometry Optimization (B3LYP/6-31G(d,p)) B->C D 4. Frequency Calculation (Verification of Minima) C->D E 5. Relative Energy Analysis D->E F 6. Electronic Property Calculation D->F G Molecular Electrostatic Potential (MEP) F->G H Frontier Molecular Orbitals (HOMO/LUMO) F->H I Dipole Moment F->I

Caption: A flowchart illustrating the quantum mechanical calculation workflow for the octahydropyrido[2,1-c]morpholine ring system.

Conformational_Equilibrium A Chair-Chair (trans) B Chair-Boat (trans) A->B Ring Inversion C Boat-Chair (trans) A->C Ring Inversion D Chair-Chair (cis) A->D Cis-Trans Isomerization B->C Conformational Interconversion

Sources

Discovery of novel heterocyclic compounds for CNS drug development.

Author: BenchChem Technical Support Team. Date: March 2026

From Scaffold Design to Blood-Brain Barrier Penetration

Executive Summary: The Shift to 3D Complexity

The historical attrition rate in Central Nervous System (CNS) drug discovery is largely attributed to a failure to balance potency with Blood-Brain Barrier (BBB) permeability. Traditional "flat" aromatic heterocycles often suffer from poor solubility and high non-specific binding. This guide details the technical shift toward 3D-rich heterocyclic scaffolds (spirocycles, oxetanes) and the Multiparameter Optimization (MPO) frameworks required to validate them. We move beyond Lipinski's Rule of 5, focusing on high fraction sp3 (Fsp3) character and specific transporter evasion strategies.

Rational Design: The CNS MPO Framework

Designing for the brain requires a specific alignment of physicochemical properties that differs from peripheral targets. The CNS Multiparameter Optimization (CNS MPO) algorithm, developed by Wager et al. at Pfizer, is the industry standard for predicting BBB penetration and metabolic stability.

The CNS MPO Algorithm

The score (0 to 6) is a summation of six physicochemical parameters, transformed into a desirability scale.[1][2] A score ≥ 4.0 significantly increases the probability of clinical success.

Table 1: CNS MPO Parameters and Desirable Ranges

ParameterOptimal RangeMechanistic Rationale
ClogP 2.0 – 5.0Lipophilicity drives passive diffusion but high LogP increases non-specific binding and toxicity.
ClogD (pH 7.4) 1.0 – 3.0Distribution coefficient at physiological pH; critical for membrane partitioning.
MW (Daltons) < 360 DaSmaller molecules diffuse more readily through tight junctions.
TPSA 40 – 90 ŲTopological Polar Surface Area; >90 Ų restricts passive diffusion across the BBB.
HBD 0 – 1Hydrogen Bond Donors; high HBD counts increase water desolvation energy, hindering transport.
pKa 6.0 – 8.0Determines ionization state; neutral or cationic species often permeate better than anions.

Technical Insight: Unlike peripheral drugs where H-bond acceptors (HBA) are less penalized, in CNS design, minimizing the total polar surface area is critical. High TPSA correlates with P-glycoprotein (P-gp) recognition, leading to efflux.

Visualization: The CNS Design Logic

The following diagram illustrates the decision matrix for CNS scaffold selection.

CNS_Workflow Hit High-Throughput Screening Hit MPO_Calc CNS MPO Calculation Hit->MPO_Calc Initial Assessment Design Scaffold Morphing (Flat -> 3D) MPO_Calc->Design Score < 4.0 InVitro MDCK-MDR1 Assay MPO_Calc->InVitro Score ≥ 4.0 Design->MPO_Calc Iteration InVitro->Design High Efflux Decision Lead Selection (Score > 4.0) InVitro->Decision Efflux Ratio < 2.0

Figure 1: Iterative workflow for optimizing CNS candidates using MPO scoring and P-gp assessment.

Structural Engineering: Novel Heterocyclic Scaffolds

To satisfy the MPO requirements while maintaining potency, modern medicinal chemistry has moved toward "escaping flatland."

Spirocyclic Scaffolds

Spirocycles (two rings fused at a single carbon) offer a rigid, 3D structure that vectors substituents into specific vectors without the entropic penalty of flexible chains.[3]

  • Benefit: Increases Fsp3 (fraction of sp3 carbons), which correlates with improved solubility and lower promiscuity (off-target binding).

  • Application: Replacing a flat piperidine or phenyl ring with a spiro[3.3]heptane or azaspiro[4.5]decane often retains binding affinity while lowering ClogP.

Bioisosteric Replacements: Oxetanes

The oxetane ring (4-membered cyclic ether) is a powerful bioisostere for gem-dimethyl or carbonyl groups.

  • Metabolic Shielding: The high ionization potential of the oxetane oxygen reduces the basicity of adjacent amines, preventing metabolic oxidation.

  • Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane reduces LogP by ~1.0 unit while maintaining steric bulk.

  • Case Example: In the development of Triple Reuptake Inhibitors, incorporating an oxetane reduced hERG liability (cardiotoxicity) by lowering lipophilicity without sacrificing CNS penetration [1, 3].

Synthetic Innovation: Late-Stage Functionalization

Accessing these complex heterocycles requires robust chemistry.[4][5] Late-Stage Functionalization (LSF) allows for the diversification of core scaffolds at the end of the synthetic route, enabling rapid SAR (Structure-Activity Relationship) generation.[5]

Protocol: C-H Activation of Saturated Heterocycles

Direct functionalization of sp3 C-H bonds in scaffolds like piperidines or azetidines.

Methodology (Photoredox Minisci-Type Reaction):

  • Reagents: Heterocycle substrate (e.g., N-Boc-piperidine), Alkyl bromide (R-Br), Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6), Lewis Acid (ZnCl2).

  • Conditions: Blue LED irradiation, room temperature, solvent (DMSO/H2O).

  • Mechanism: The photocatalyst generates an alkyl radical from R-Br. The Lewis acid activates the heterocycle, making the α-C-H bond susceptible to radical attack.

  • Advantage: Allows the rapid installation of alkyl/aryl groups onto the heterocyclic core without de novo synthesis [4].

Validation Protocol: The MDCK-MDR1 Permeability Assay

The "Gold Standard" for predicting BBB penetration is the MDCK-MDR1 assay. This uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (encoding P-gp).[6][7]

Experimental Workflow

This assay determines if a compound is a substrate for the P-gp efflux transporter.[6][8][9]

Step-by-Step Protocol:

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell® polycarbonate membrane inserts. Culture for 4-5 days until confluent (TEER > 600 Ω·cm²).[7][9][10][11]

  • Preparation: Dissolve test compound in transport buffer (HBSS + 10 mM HEPES, pH 7.4) to 10 µM.

  • Bidirectional Transport:

    • A -> B (Apical to Basolateral): Add compound to the apical chamber (blood side).

    • B -> A (Basolateral to Apical): Add compound to the basolateral chamber (brain side).

  • Incubation: Incubate at 37°C for 60-90 minutes.

  • Quantification: Analyze aliquots from receiver compartments using LC-MS/MS.

  • Calculation: Calculate Apparent Permeability (

    
    ) and Efflux Ratio (ER).
    


Interpretation:

  • ER < 2.0: High probability of BBB penetration (Not a P-gp substrate).

  • ER > 2.0: Likely P-gp substrate; CNS penetration will be restricted unless P-gp is saturated (rarely achievable safely).

Visualization: Efflux Mechanism

The following diagram details the directional flow in the assay.

MDCK_Assay cluster_apical Apical Compartment (Blood Side) cluster_cell MDCK-MDR1 Monolayer cluster_basolateral Basolateral Compartment (Brain Side) A_Input Compound Input (A->B) Passive Passive Diffusion A_Input->Passive Influx Pgp P-gp Transporter (Active Efflux) Pgp->A_Input Active Efflux (B->A) Passive->Pgp Substrate Binding B_Input Compound Input (B->A) Passive->B_Input Penetration B_Input->Passive Influx

Figure 2: Mechanism of the MDCK-MDR1 assay showing passive diffusion vs. P-gp mediated active efflux.

References

  • Wager, T. T., et al. (2010).[1][2][12] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.[1][2] [Link]

  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.[1][2][13] ACS Chemical Neuroscience.[1][2] [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[14] Chemical Reviews. [Link]

  • DiRocco, D. A., et al. (2014). Late-Stage Functionalization of Drug-Like Molecules.[4][5][15][16] Science (via PubMed/NIH context). [Link](Note: Contextual link to recent LSF reviews in Nat. Rev. Chem)

  • Wang, J., et al. (2008). In Vitro P-glycoprotein Assays to Predict the in Vivo Interactions of P-glycoprotein with Drugs in the Central Nervous System.[6][7][10] Drug Metabolism and Disposition.[3][17] [Link]

Sources

Methodological & Application

Application Note: A Strategic Approach to the Stereoselective Synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydropyrido[2,1-c]morpholine scaffold represents a class of saturated bicyclic heterocycles of significant interest in medicinal chemistry. Its rigid conformational structure and the favorable pharmacokinetic properties associated with the morpholine moiety make it a compelling framework for the design of novel therapeutics.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the stereoselective synthesis of a specific, functionalized derivative: octahydropyrido[2,1-c]morpholine-3-carbonitrile. Due to the absence of a direct published synthesis for this exact molecule, this guide consolidates and adapts established stereoselective methodologies for related heterocyclic systems to propose a robust and rational synthetic strategy. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into achieving high levels of stereocontrol.

Introduction: The Rationale for Targeting Fused Pyridomorpholines

The morpholine ring is a privileged structure in drug discovery, known for improving aqueous solubility and metabolic stability of parent compounds.[1][2] Fusing this heterocycle with a piperidine ring to form the octahydropyrido[2,1-c]morpholine core introduces conformational rigidity. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. The precise control of stereochemistry is paramount, as different stereoisomers of a chiral drug can exhibit dramatically different pharmacological and toxicological profiles.

The target molecule, octahydropyrido[2,1-c]morpholine-3-carbonitrile, incorporates a nitrile group, a versatile functional handle that can serve as a bioisostere for a carbonyl group, participate in hydrogen bonding, or be further elaborated into other functional groups such as amines or tetrazoles. This application note, therefore, outlines a strategic pathway focusing on two critical aspects: the diastereoselective and enantioselective construction of the bicyclic core and the subsequent introduction of the 3-carbonitrile functionality.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target compound suggests a strategy centered on the formation of the morpholine ring from a suitably functionalized piperidine precursor. The key challenges are the stereoselective formation of the C-O and C-N bonds of the morpholine ring and the stereocontrolled introduction of the cyano group at the C3 position.

G cluster_main Retrosynthetic Strategy target Octahydropyrido[2,1-c]morpholine-3-carbonitrile intermediate1 Functionalized Piperidine Precursor target->intermediate1 C-N / C-O bond disconnection (Morpholine ring formation) intermediate2 Chiral Amino Alcohol intermediate1->intermediate2 Piperidine synthesis start Achiral Starting Materials intermediate2->start Asymmetric Synthesis G cluster_workflow Proposed Synthetic Workflow start Substituted Pyridine step1 Asymmetric Hydrogenation or Asymmetric Alkylation start->step1 intermediate1 Chiral Functionalized Piperidine step1->intermediate1 step2 Functional Group Interconversion intermediate1->step2 intermediate2 Piperidine with Cyclization Precursor step2->intermediate2 step3 Fe(III) or Pd(0) Catalyzed Cyclization intermediate2->step3 core Octahydropyrido[2,1-c]morpholine Core step3->core step4 Stereoselective Cyanation core->step4 final Target Molecule step4->final

Caption: Proposed workflow for the synthesis.

Experimental Protocols

The following protocols are exemplary and have been adapted from established procedures for similar transformations. Researchers should perform appropriate optimization studies for this specific substrate.

Protocol 1: Asymmetric Synthesis of a Chiral Piperidine Precursor

This protocol is based on the highly enantioselective copper-catalyzed alkylation of an alkenyl pyridine. [3][4]

  • Catalyst Preparation: In a glovebox, add CuBr·SMe₂ (10 mol%) and a suitable chiral diphosphine ligand (e.g., (R,Sp)-Josiphos type ligand, 12 mol%) to a flame-dried Schlenk flask.

  • Add anhydrous and degassed dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the β-substituted alkenyl pyridine (1.0 equiv) in anhydrous DCM.

  • Cool the substrate solution to -78 °C.

  • Add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (3.0 equiv) dropwise.

  • Add the Grignard reagent (e.g., carrying a protected hydroxymethyl group, 3.0 equiv) dropwise over 20 minutes.

  • Transfer the prepared catalyst solution to the reaction mixture via cannula.

  • Stir the reaction at -78 °C for 16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Intramolecular Cyclization

This protocol adapts an iron-catalyzed cyclization method. [5]

  • Substrate Preparation: The chiral piperidine from Protocol 1 must be deprotected and functionalized to generate a tethered amino alcohol suitable for cyclization.

  • Reaction Setup: To a solution of the amino alcohol precursor (1.0 equiv) in DCM, add FeCl₃·6H₂O (5 mol%).

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 15-60 minutes.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting octahydropyrido[2,1-c]morpholine core by flash chromatography.

Protocol 3: Introduction of the 3-Carbonitrile Group

The introduction of the nitrile at the C3 position can be envisioned via the oxidation of the C3 alcohol (if the cyclization precursor allows for it) to an aldehyde, followed by a Strecker-type reaction or direct conversion to the nitrile. A more direct approach, if a suitable precursor is available, is a nucleophilic substitution with a cyanide source.

Exemplary Cyanation of a C3-activated precursor (e.g., a mesylate):

  • Activation: Convert the C3-hydroxyl group of the bicyclic core to a good leaving group, such as a mesylate or tosylate, using standard conditions (e.g., MsCl, Et₃N in DCM at 0 °C).

  • Cyanation: To a solution of the C3-mesylate in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5-2.0 equiv).

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the final product.

Data Summary

The following table summarizes expected outcomes for the key stereoselective steps, based on data from analogous reactions reported in the literature.

StepReaction TypeCatalyst/ReagentTypical Yield (%)Typical Stereoselectivity (ee/dr)Reference
1Asymmetric AlkylationCuBr·SMe₂ / Chiral Ligand70-95%>90% ee[3][4]
2Diastereoselective CyclizationFeCl₃·6H₂O60-85%>90:10 dr (cis favored)[6][5]

Conclusion

The stereoselective synthesis of octahydropyrido[2,1-c]morpholine-3-carbonitrile is a challenging yet achievable goal through a well-planned synthetic sequence. This application note outlines a strategic approach that leverages powerful modern catalytic methods for the asymmetric synthesis of a key piperidine intermediate, followed by a diastereoselective intramolecular cyclization to construct the bicyclic core. The protocols provided are based on robust and well-documented procedures for similar systems and offer a solid foundation for the successful synthesis of this and related compounds. This strategic guide is intended to empower researchers in medicinal chemistry and drug development to access this valuable heterocyclic scaffold with a high degree of stereochemical control.

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419-7423. Available from: [Link]

  • McManus, J. B., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

  • McManus, J. B., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available from: [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. Available from: [Link]

  • Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available from: [Link]

  • Bernardi, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3335-3343. Available from: [Link]

  • Fesatidou, M., & Geronikaki, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Chemistry & Biodiversity, 17(5), e2000069. Available from: [Link]

  • Oliva, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456. Available from: [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. Available from: [Link]

  • Das, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2097. Available from: [Link]

  • Das, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. Nature Communications, 8(1), 2097. Available from: [Link]

  • Das, S., et al. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. Available from: [Link]

Sources

Application Note: Strecker Synthesis Protocol for 3-Cyano-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This application note details an optimized, high-yield Strecker synthesis protocol for generating 3-cyano-substituted piperidine derivatives. Specifically, it focuses on the conversion of 1-Boc-3-piperidone into 1-Boc-3-amino-3-cyanopiperidine—a highly versatile


-aminonitrile intermediate essential for the development of rigid diamine scaffolds in drug discovery.

Scientific Rationale & Mechanistic Causality

The synthesis of 3-cyano-substituted nitrogen heterocycles is a cornerstone in the development of rigid pharmaceutical scaffolds, particularly for kinase inhibitors and other targeted therapeutics[1]. Among these, 3-amino-3-cyanopiperidines represent highly valuable


-aminonitrile building blocks[2]. However, the synthesis of these derivatives from 1-Boc-3-piperidone presents unique steric and electronic challenges compared to unhindered aliphatic ketones[3].

Traditional Strecker conditions utilizing alkali cyanides (NaCN/KCN) in aqueous media often result in poor solubility of the lipophilic Boc-protected piperidone and promote unwanted aldol condensation side reactions due to the highly basic environment. To circumvent this, our optimized protocol employs trimethylsilyl cyanide (TMSCN) as an organic-soluble cyanide source[4].

The reaction is driven by a methanolic ammonia and ammonium chloride buffer system. The


 acts as a mild Brønsted acid, protonating the sterically hindered C3-carbonyl to facilitate nucleophilic attack by ammonia. This generates a reactive iminium intermediate, which undergoes rapid, irreversible trapping by the cyanide nucleophile. The Boc protecting group is critical here; it not only provides organic solubility but also prevents competitive intramolecular side reactions from the piperidine nitrogen.

Reaction Pathway Visualization

Strecker A 1-Boc-3-piperidone B Iminium Intermediate A->B NH4Cl / NH3 (Imine Formation) C 1-Boc-3-amino-3-cyanopiperidine B->C TMSCN (Nucleophilic Attack)

Reaction pathway for the Strecker synthesis of 1-Boc-3-amino-3-cyanopiperidine.

Experimental Methodology: Self-Validating Protocol

Reagents & Equipment
  • Substrate : 1-Boc-3-piperidone (1.0 equiv)

  • Amine Source : Ammonium chloride (

    
    , 1.5 equiv) and Ammonia in Methanol (7 N 
    
    
    
    /MeOH, 5.0 equiv)
  • Cyanide Source : Trimethylsilyl cyanide (TMSCN, 1.2 equiv) - Caution: Highly toxic, handle exclusively in a certified fume hood.

  • Solvents : Anhydrous Methanol (Reaction), Dichloromethane (Extraction)

  • Equipment : Flame-dried round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line.

Step-by-Step Execution
  • Imine Formation : Charge a flame-dried round-bottom flask with 1-Boc-3-piperidone (10.0 mmol) and dissolve in 20 mL of anhydrous methanol.

    • Causality: Anhydrous methanol prevents the premature hydrolysis of TMSCN and shifts the thermodynamic equilibrium towards imine formation.

  • Amine Addition : Add solid

    
     (15.0 mmol), followed by the slow addition of 7 N 
    
    
    
    in MeOH (50.0 mmol). Stir the suspension at room temperature for 30 minutes.
    • Causality: The

      
       provides a mild acidic environment (pKa ~9.2) to activate the carbonyl without stripping the acid-sensitive Boc group.
      
  • Nucleophilic Cyanation : Cool the reaction mixture to 0 °C using an ice bath. Add TMSCN (12.0 mmol) dropwise over 15 minutes.

    • Causality: The nucleophilic addition of cyanide to the iminium ion is highly exothermic. Dropwise addition at 0 °C controls the reaction rate and suppresses the formation of reversible cyanohydrin byproducts.

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere.

In-Process Controls & Self-Validation

To ensure the protocol acts as a self-validating system, perform the following analytical checks before quenching:

  • TLC Monitoring : Spot the reaction mixture against the starting material on silica gel plates (Eluent: Hexanes/EtOAc 7:3). 1-Boc-3-piperidone (

    
    , UV inactive, stains dark with 
    
    
    
    ) should be completely consumed. The product will appear as a new, more polar spot (
    
    
    ) that stains intensely with Ninhydrin (confirming the presence of the primary amine).
  • LC-MS Validation : An aliquot diluted in LC-MS grade acetonitrile should exhibit a dominant peak at

    
     226.15, corresponding to the 
    
    
    
    ion of the target
    
    
    -aminonitrile[2].
Quenching and Isolation
  • Quenching : Cool the mixture back to 0 °C and carefully add 20 mL of saturated aqueous

    
    .
    
    • Causality: The mild base neutralizes the ammonium salts and safely hydrolyzes any residual TMSCN into water-soluble silanols and inorganic cyanide, preventing the release of toxic HCN gas during concentration.

  • Extraction : Extract the aqueous layer with Dichloromethane (

    
     mL).
    
  • Washing & Drying : Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 1-Boc-3-amino-3-cyanopiperidine as a pale yellow oil or solid. Purify via flash column chromatography if necessary.
    

Quantitative Data: Condition Optimization

The table below summarizes the causality behind reagent selection based on yield and impurity profiles observed during protocol development.

EntryAmine SourceCyanide SourceSolventTemp (°C)Yield (%)Causality & Experimental Observation
1

/

NaCN

/ MeOH
2545Poor substrate solubility; highly basic conditions promoted aldol condensation.
2BenzylamineTMSCNDCM2582Clean conversion, but requires an additional Pd/C hydrogenolysis step to yield the primary amine.
3

Acetone CyanohydrinEtOH6065Elevated temperatures led to partial Boc-deprotection and complex degradation profiles.
4

/

TMSCN Anhydrous MeOH 0 to 25 89 Optimal. Direct access to primary amine; controlled exotherm limits cyanohydrin formation.

References

1.[1] Title: A convenient one-pot synthesis and anxietic activity of 3-cyano-2(1H)-iminopyridines and halogen derivatives of benzo[ - h - ]chromenes Source: arabjchem.org URL:

2.[4] Title: The Decarboxylative Strecker Reaction | Organic Letters - ACS Publications Source: acs.org URL:

3.[3] Title: amines - BJOC - Search Results Source: beilstein-journals.org URL:

4.[2] Title: Tert-butyl 3-amino-3-cyanopiperidine-1-carboxylate (C11H19N3O2) - PubChemLite Source: uni.lu URL:

Sources

High-throughput screening of Octahydropyrido[2,1-c]morpholine-3-carbonitrile libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of Octahydropyrido[2,1-c]morpholine-3-carbonitrile Libraries

Abstract

The octahydropyrido[2,1-c]morpholine scaffold represents a privileged, bicyclic, sp³-rich architecture that offers distinct advantages over traditional "flat" aromatic libraries, particularly for Central Nervous System (CNS) targets due to its defined lipophilicity and conformational rigidity.[1] The incorporation of a 3-carbonitrile moiety introduces a versatile handle that can function as a hydrogen-bond acceptor, a metabolic blocker, or a latent electrophile for covalent engagement. This guide outlines the critical workflows for screening these libraries, addressing specific challenges such as stereochemical complexity, basicity-induced phospholipidosis, and nitrile stability.

Part 1: Introduction & Scaffold Analysis

The Chemical Space: Escaping Flatland

Unlike traditional HTS libraries dominated by sp²-hybridized heteroaromatics, the octahydropyrido[2,1-c]morpholine scaffold is a saturated quinolizidine analog .[1]

  • Structure: A piperidine ring fused to a morpholine ring sharing a bridgehead nitrogen.

  • Key Properties:

    • High Fsp³ Fraction: Increases solubility and "3D-ness," correlating with higher clinical success rates.[1]

    • Chirality: The scaffold possesses at least two stereocenters (the bridgehead and C3). Libraries are often diastereomeric mixtures requiring careful deconvolution.[1]

    • Basicity: The bridgehead nitrogen renders the molecule a Cationic Amphiphilic Drug (CAD) candidate, necessitating specific counter-screens for phospholipidosis.[1]

The 3-Carbonitrile Function

The nitrile group at position 3 is critical. Depending on its exact connectivity relative to the bridgehead nitrogen and oxygen:

  • 
    -Aminonitrile (Reactive):  If C3 is adjacent to the bridgehead nitrogen, the nitrile may be labile (reversible cyanide release), acting as a "covalent fragment."[1]
    
  • Remote Nitrile (Stable): If C3 is distal, it acts as a robust pharmacophore or metabolic block (preventing oxidative metabolism at the morpholine ring).[1]

This protocol assumes the library contains stable 3-carbonitriles intended for non-covalent or specific covalent binding, but includes safety checks for cyanide release.

Part 2: Library Preparation & Quality Control

Objective: Ensure library integrity and solubility before dispensing.

Protocol 2.1: Solubility & Stability Profiling
  • Challenge: Fused bicyclic amines can be highly lipophilic (

    
    ) and prone to precipitation in aqueous buffers.[1]
    
  • Step-by-Step:

    • Stock Prep: Dissolve compounds at 10 mM in anhydrous DMSO (

      
      -DMSO for NMR checks).
      
    • Nephelometry Check: Dilute stocks 1:100 into the assay buffer (e.g., PBS pH 7.4). Measure light scattering (nephelometry) to detect aggregates.

      • Pass Criteria: Solubility > 100 µM in buffer.[1]

    • Cyanide Release Assay (Critical Safety Step):

      • Incubate 50 µM compound in buffer for 4 hours.

      • Use a colorimetric cyanide detection kit (e.g., ninhydrin-based or fluorescent sensor).[1]

      • Reject: Any compound showing free [CN⁻] > 1 µM (indicates unstable

        
        -aminonitrile hydrolysis).[1]
        
Data Output: Physiochemical Properties
PropertyTarget RangeRationale
MW 180 - 350 DaFragment/Lead-like space.[1]
cLogP 1.5 - 3.5CNS penetration optimization.[1]
TPSA < 70 ŲBlood-Brain Barrier (BBB) permeability.[1]
pKa 7.5 - 9.0Bridgehead nitrogen basicity (lysosomal trapping risk).[1]

Part 3: High-Throughput Screening Workflow

Objective: Execute a robust screen using a TR-FRET assay (Time-Resolved Fluorescence Resonance Energy Transfer), ideal for this scaffold's typical targets (kinases, GPCRs).

Experimental Logic (DOT Diagram)

HTS_Workflow Library Library Source (Echo Acoustic Dispense) Assay Primary Assay (TR-FRET / FP) Library->Assay 50 nL Read Plate Reader (EnVision/PHERAstar) Assay->Read 1 hr Incubation Analysis Data Normalization (B-Score / Z-Score) Read->Analysis Hit_Select Hit Selection (> 3σ from mean) Analysis->Hit_Select Counter Counter Screen (Redox/Aggregator) Hit_Select->Counter Triage LCMS LC-MS Validation (Purity/Identity) Counter->LCMS Confirmed Hits Chiral Chiral Separation (SFC) LCMS->Chiral Stereochem Check

Caption: Workflow for screening octahydropyrido-morpholine libraries, emphasizing the post-screen chiral resolution step required for bicyclic scaffolds.

Protocol 3.2: Primary Screen (TR-FRET Example)
  • Reagents:

    • Target Protein (e.g., 5 nM His-tagged Kinase).[1]

    • Tracer (e.g., Alexa647-labeled ATP or ligand).[1]

    • Detection Ab (Europium-labeled anti-His).[1]

  • Procedure:

    • Dispense: Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20–50 nL of compound library into 384-well low-volume black plates.

    • Backfill: Add 10 µL of Enzyme/Antibody mix. Incubate 15 mins.

    • Start: Add 10 µL of Tracer.

    • Incubate: 60 mins at Room Temp (protected from light).

    • Read: Excitation 337 nm; Emission 620 nm (Eu) and 665 nm (Alexa).[1]

    • Calculate: TR-FRET Ratio =

      
      .[1]
      
Protocol 3.3: The "False Positive" Counter-Screen

Because octahydropyrido[2,1-c]morpholines are cationic amphiphiles , they can cause:

  • Aggregations: Sequestration of the enzyme.[1]

  • Phospholipidosis (Cell-based assays): Accumulation in lysosomes.[1]

  • Mitigation:

    • Biochemical:[1] Add 0.01% Triton X-100 to assay buffer (disrupts aggregators).[1]

    • Cellular: Screen hits for "lysosomal trapping" using LysoTracker Red.[1] High accumulation suggests the hit is a promiscuous CAD, not a specific target binder.

Part 4: Hit Validation & Deconvolution

Objective: Address the stereochemical complexity of the hits.

Stereochemical Resolution

The "3-carbonitrile" and the bridgehead nitrogen create potential diastereomers (e.g., cis-fused vs. trans-fused,


-CN vs 

-CN).[1]
  • Observation: HTS hits from this library are often mixtures.

  • Protocol:

    • Analytical SFC (Supercritical Fluid Chromatography): Run confirmed hits on a Chiralpak AD-H or OD-H column using CO₂/MeOH gradient.[1]

    • Separation: If multiple peaks appear, purify via Prep-SFC.

    • Retest: Assay individual isomers. Usually, one isomer is >100x more potent (eutomer) than the other (distomer).[1]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold Octahydropyrido[2,1-c] morpholine-3-CN Nitrile 3-CN Group (Warhead/H-Bond) Scaffold->Nitrile Bridgehead Bridgehead N (Basic Center) Scaffold->Bridgehead Lipophilicity Fused Rings (Lipophilicity) Scaffold->Lipophilicity Action1 Hydrolysis to Amide (Check potency loss) Nitrile->Action1 SAR Action2 Quaternization (Block basicity) Bridgehead->Action2 SAR Action3 Ring Expansion/Contraction (Shape tuning) Lipophilicity->Action3 SAR

Caption: SAR exploration strategy. Modifying the nitrile determines if it acts as an essential pharmacophore or a reactive handle.

References

  • Probing the sp3-rich Chemical Space

    • Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics.
    • Source: Frontiers in Chemistry (2018).[1]

    • URL:[Link]

  • Scaffold Synthesis & Pharmacology

    • Title: Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines.
    • Source: Journal of Medicinal Chemistry (1976).[1][2]

    • URL:[Link]

  • Nitrile Stability in Screening

    • Title: Organocatalytic Synthesis of α-Aminonitriles: A Review (Stability & Reactivity Context).
    • Source: Molecules (MDPI, 2022).[1]

    • URL:[Link][1]

  • Library Design Principles

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1]

    • Source: Journal of Medicinal Chemistry (2009).[1]

    • URL:[Link][1]

  • Covalent Fragment Screening

    • Title: Advancing Drug Discovery With Covalent Fragment Screening.[1][3][4]

    • Source: Evotec Science Blog.[1]

    • URL:[Link]

Sources

In vitro assays for evaluating the CNS activity of morpholine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

From In Silico to In Vitro: A Comprehensive Guide to BBB Penetration and Functional Activity Profiling

Introduction: The Morpholine Advantage in CNS Drug Design[1][2][3]

In the landscape of central nervous system (CNS) medicinal chemistry, the morpholine ring is a "privileged scaffold." Unlike its nitrogen-only counterparts (piperidines/piperazines), the morpholine ring incorporates an oxygen atom at the 4-position. This structural nuance lowers the basicity of the nitrogen (pKa ~8.3 vs. ~10-11 for piperidine), significantly influencing the molecule's ionization state at physiological pH (7.4).

Why this matters:

  • Lipophilicity Balance: It modulates

    
     and 
    
    
    
    , often placing molecules in the "Goldilocks zone" for Blood-Brain Barrier (BBB) penetration.
  • Metabolic Stability: The scaffold is generally resistant to oxidative metabolism, prolonging half-life.

  • Target Affinity: Morpholine derivatives are potent modulators of monoamine transporters (e.g., Reboxetine, Viloxazine) and enzymes (e.g., MAO-B inhibitors).

This Application Note details a validated screening cascade for morpholine derivatives, moving from BBB permeability to functional target engagement.

Module A: The Gatekeeper – PAMPA-BBB Permeability Assay

Before assessing potency, a CNS candidate must prove it can cross the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for the BBB is the industry-standard high-throughput screen. It relies on passive diffusion, the primary mechanism for most morpholine drugs.

Principle

The assay utilizes a "sandwich" plate geometry. A donor well (containing the drug) is separated from an acceptor well by a hydrophobic PVDF filter coated with porcine brain lipids dissolved in dodecane. This mimics the lipid composition of the endothelial cell membrane.

Experimental Workflow (DOT Visualization)

PAMPA_Workflow Step1 1. Lipid Preparation (Porcine Brain Lipid in Dodecane) Step2 2. Coat Filter Membrane (PVDF Acceptor Plate) Step1->Step2 Step3 3. Assemble Sandwich (Drug Donor + Buffer Acceptor) Step2->Step3 Step4 4. Incubation (18h, RT, Humidity Chamber) Step3->Step4 Step5 5. Detection (UV-Vis or LC-MS/MS) Step4->Step5

Figure 1: Step-by-step workflow for the PAMPA-BBB assay. High humidity is critical during incubation to prevent evaporation in the 18-hour timeframe.

Detailed Protocol

Materials:

  • Donor Plate: 96-well PTFE (Teflon) plate (prevents non-specific binding of lipophilic morpholines).

  • Acceptor Plate: 96-well PVDF filter plate (0.45 µm pore size).

  • Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Step-by-Step:

  • Preparation: Dissolve morpholine derivatives in DMSO (10 mM stock). Dilute to 50 µM in PBS (Final DMSO < 0.5%).

  • Coating: Carefully pipette 4 µL of Lipid/Dodecane solution onto the PVDF membrane of the acceptor plate. Critical: Do not touch the membrane with the tip.

  • Loading:

    • Add 300 µL of compound solution to the Donor plate.

    • Add 200 µL of blank PBS to the Acceptor plate.

  • Assembly: Lower the Acceptor plate onto the Donor plate. Ensure a tight seal.

  • Incubation: Incubate for 18 hours at 25°C in a humidity-saturated chamber.

  • Quantification: Transfer aliquots from both Donor and Acceptor wells to a UV-transparent plate. Read absorbance (250–500 nm) or analyze via LC-MS/MS (recommended for high sensitivity).

Calculations: Permeability (


) is calculated using the equation:


Where

is acceptor concentration,

is filter area,

is volume, and

is time.

Quality Control Criteria: | Compound | Expected


 (

cm/s) | Classification | | :--- | :--- | :--- | | Verapamil | > 10.0 | High Permeability (CNS+) | | Theophylline | < 1.0 | Low Permeability (CNS-) | | Reboxetine | > 8.0 | High Permeability (CNS+) |[1][2][3][4]

Module B: Functional Target Engagement – Neurotransmitter Transporter Uptake

Morpholine derivatives often act as reuptake inhibitors (e.g., NRI/SSRI). Traditional radioligand assays (


H-Serotonin) are sensitive but low-throughput and hazardous. The modern standard is the Fluorescence-Based Neurotransmitter Uptake Assay , which uses a fluorescent substrate mimetic.[5]
Principle

This assay relies on a fluorescent dye that mimics neurotransmitters (DA, NE, 5-HT).[5]

  • Uptake: The transporter (SERT/NET/DAT) actively pumps the dye into the cell.[6]

  • Masking: An extracellular masking dye (which cannot enter the cell) quenches any fluorescence outside.

  • Signal: Fluorescence is only detected inside the cell, directly correlating to transporter activity. If a morpholine drug blocks the transporter, fluorescence decreases.

Mechanism of Action (DOT Visualization)

Uptake_Mechanism cluster_0 Assay Logic Dye Fluorescent Substrate (Mimetic) Transporter Transporter (SERT/NET) (Active) Dye->Transporter Transported Mask Extracellular Masking Dye (Quencher) Mask->Dye Quenches (Outside) Cell Intracellular Space (Signal Generated) Transporter->Cell Accumulation Drug Morpholine Inhibitor (Test Compound) Drug->Transporter Blocks Result High Signal = Active Transport Low Signal = Drug Inhibition

Figure 2: Kinetic mechanism. The masking dye eliminates the need for wash steps, allowing real-time kinetic reading of uptake inhibition.[6]

Detailed Protocol

Materials:

  • Cells: HEK293 stably expressing human SERT, NET, or DAT.

  • Reagent: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).[5]

  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Note: Avoid BSA if possible, as lipophilic morpholines bind albumin.

Step-by-Step:

  • Plating: Plate HEK-SERT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall plates. Incubate 24h to reach confluence.

  • Compound Addition: Remove media. Add 100 µL of morpholine test compound in HBSS buffer. Incubate for 30 mins at 37°C to allow equilibrium binding.

  • Dye Addition: Add 100 µL of the Dye/Masking solution mixture.

  • Reading: Immediately transfer to a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Mode: Kinetic.[5][7]

    • Settings: Ex 440 nm / Em 520 nm.

    • Duration: Read every 30 seconds for 15 minutes.

Data Analysis: Calculate the Slope (RFU/min) of the linear portion of the uptake curve.



Module C: Enzymatic Stability & Selectivity – MAO-B Inhibition[5][6]

Many morpholine derivatives exhibit MAO inhibitory activity.[4] Distinguishing between MAO-A (antidepressant target) and MAO-B (Parkinson's target) is vital.

Protocol: Amplex Red Fluorometric Assay

This assay couples the oxidative deamination of a substrate to the generation of Hydrogen Peroxide (


), which reacts with Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) to form highly fluorescent Resorufin.

Key Selectivity Factor: Use Benzylamine as the substrate. It is highly specific for MAO-B, whereas Tyramine is a substrate for both isoforms.

Step-by-Step:

  • Enzyme Prep: Thaw recombinant Human MAO-B (1 U/mL).

  • Incubation: Mix 50 µL of enzyme + 1 µL of Morpholine derivative. Incubate 15 min at 37°C.

  • Reaction Start: Add 50 µL of reaction mix containing:

    • Benzylamine (2 mM)

    • HRP (1 U/mL)

    • Amplex Red (100 µM)

  • Detection: Measure Fluorescence (Ex 530 nm / Em 590 nm) after 30 mins.

References & Grounding

  • Morpholine Scaffold Utility: Lenci, E., et al. (2021).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery.[1] ACS Chemical Neuroscience.

  • PAMPA-BBB Protocol: Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier.[8] European Journal of Medicinal Chemistry.

  • Functional Uptake Assay: Molecular Devices Application Note. Homogeneous, Fluorescence-Based Neurotransmitter Transporter Uptake Assay.[5]

  • MAO-B Fluorometric Assay: Sigma-Aldrich Technical Bulletin. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit.[9]

Author Note: This guide prioritizes fluorescence-based functional assays over radioligand binding for safety and throughput, while retaining the PAMPA-BBB assay as the critical "gatekeeper" step for CNS drug development.

Sources

High-Affinity Radioligand Binding Characterization of Octahydropyrido[2,1-c]morpholine-3-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis[1][2][3]

The Octahydropyrido[2,1-c]morpholine-3-carbonitrile scaffold represents a privileged structural class of Cathepsin K (CatK) inhibitors, most notably exemplified by Odanacatib (MK-0822) .[1][2][3][4] Unlike traditional peptidomimetic inhibitors, this bicyclic system provides rigid conformational control, positioning the carbonitrile (nitrile) warhead to interact specifically with the active site cysteine (Cys25) of the enzyme.[1]

The Biological Target: Cathepsin K

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts, responsible for degrading Type I collagen during bone resorption.[1][5][6][7][8] It functions optimally in acidic environments (pH 5.5).[1]

Binding Mechanism: Reversible Covalent Inhibition

The high potency of this scaffold stems from a reversible covalent interaction.[4] The nitrile group functions as an electrophile, subjected to nucleophilic attack by the thiolate anion of Cys25. This forms a thioimidate adduct.[4]

  • Why Radioligand Binding? While enzymatic assays (fluorogenic substrates) measure turnover, radioligand binding assays are superior for determining binding kinetics (residence time) and true thermodynamic affinity (

    
    ), which are critical for covalent inhibitors where 
    
    
    
    is time-dependent.[1][2][4]
Interaction Pathway Diagram[2]

CatK_Binding_Mechanism Figure 1: Two-step binding mechanism. The nitrile warhead forms a reversible thioimidate adduct with Cys25. Ligand Octahydropyrido Scaffold-CN Complex_NonCov Michaelis Complex (Non-Covalent) Ligand->Complex_NonCov  k_on (Diffusion) Enzyme Cathepsin K (Active Site Cys25-SH) Enzyme->Complex_NonCov  k_on (Diffusion) Complex_Cov Thioimidate Adduct (Covalent/High Affinity) Complex_NonCov->Complex_Cov  k_inact (Nucleophilic Attack) Complex_Cov->Complex_NonCov  k_rev (Slow Dissociation)

[2]

Experimental Design Strategy

Since Octahydropyrido-based ligands are inhibitors, the standard approach is a Competition Binding Assay .[1][2][4] We utilize a high-affinity radiolabeled probe (Reference Ligand) and measure the ability of the test compound (the Octahydropyrido scaffold) to displace it.[1][2]

Selection of Radioligand

Commercial radioligands for Cathepsin K are rare.[4] The gold standard involves using an iodinated analog of a high-affinity inhibitor.[2][4]

  • Recommended Probe: [¹²⁵I]-Odanacatib Analog or [¹²⁵I]-L-006,235 .[1][2][4]

  • Specific Activity: ~2200 Ci/mmol (Carrier-free).[1][2]

  • Binding Mode: Competitive, Active-site directed.[1][2][4]

Critical Assay Parameters
ParameterSpecificationRationale
Buffer pH 5.5 (Acetate or MES)Mimics the lysosomal/resorption lacuna environment; essential for enzyme conformation.[1][2][4]
Reducing Agent DTT (1-2 mM) or CysteineMaintains the active site Cys25 in a reduced (-SH) state, preventing oxidation to inactive disulfides.[1][2][4]
Incubation Time 2 - 4 Hours Covalent reversible inhibitors exhibit "slow-binding" kinetics.[1][2][4] Equilibrium takes longer than simple non-covalent ligands.
Temperature Ambient (20-25°C)Physiological temperature (37°C) may degrade the enzyme over long incubations in vitro.[1][2][4]
Separation GF/B Filters + 0.3% PEI Polyethyleneimine (PEI) blocks non-specific binding of hydrophobic ligands to the glass fiber filters.[1][2][4]

Detailed Protocol: Competition Binding Assay

Materials Preparation
  • Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 2 mM DTT, pH 5.5.[1][4]

    • Note: Add DTT fresh immediately before use.

  • Enzyme Stock: Recombinant Human Cathepsin K (activated). Dilute to ~0.5 nM final assay concentration.

  • Radioligand: [¹²⁵I]-Reference Ligand (diluted to ~0.1 nM, approx.[1][2][4]

    
    ).
    
  • Test Compound: Octahydropyrido[2,1-c]morpholine-3-carbonitrile derivative (dissolved in DMSO).

Assay Workflow

Assay_Workflow Figure 2: Step-by-step workflow for the competition radioligand binding assay. cluster_plate 96-Well Plate Setup start Start: Reagent Prep step1 Add 25 µL Test Compound (Serial Dilution in Buffer) start->step1 step2 Add 25 µL [125I]-Radioligand (Fixed Conc ~0.1 nM) step1->step2 step3 Add 100 µL Cathepsin K Enzyme (Initiate Reaction) step2->step3 incubate Incubate 2-4 Hours @ 25°C (Equilibrium for Slow Binders) step3->incubate harvest Harvest via Vacuum Filtration (GF/B Filters pre-soaked in 0.3% PEI) incubate->harvest wash Wash 3x with Ice-Cold Buffer (Remove Unbound Ligand) harvest->wash count Gamma Counting / Scintillation wash->count

Step-by-Step Procedure
  • Filter Preparation: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 60 minutes to minimize non-specific binding.[1][2][4]

  • Plate Setup: Use a 96-well polypropylene V-bottom plate.

    • Non-Specific Binding (NSB) Wells: Add 25 µL of 10 µM unlabeled Odanacatib (excess blocker).[1][2][4]

    • Total Binding (TB) Wells: Add 25 µL of Assay Buffer (with equivalent DMSO).

    • Sample Wells: Add 25 µL of Test Compound (10-point serial dilution, e.g., 10 µM to 0.1 nM).

  • Radioligand Addition: Add 25 µL of [¹²⁵I]-Reference Ligand to all wells.

  • Initiation: Add 100 µL of Cathepsin K enzyme solution to all wells.

    • Final Volume: 150 µL.

    • Final DMSO: < 1%.[9][10]

  • Incubation: Seal plate and incubate at 25°C for 3 hours . (Note: Shorter times may underestimate affinity for slow-binding nitrile inhibitors).[1][2][4]

  • Harvesting:

    • Place the PEI-soaked filter onto the vacuum harvester (e.g., PerkinElmer FilterMate).[1][2][11]

    • Transfer well contents to the filter under vacuum.[11]

    • Rapid Wash: Wash each well 3x with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4—pH shift here helps stop the reaction and stabilize the filter).[1][2][4]

  • Counting: Dry filters, add liquid scintillant (if using MicroBeta) or count directly in a Gamma Counter.

Data Analysis & Interpretation

Calculating IC50

Plot the bound radioactivity (CPM or DPM) against the log concentration of the test compound.[1] Fit the data to a one-site competition model:


[1][2][4]
Converting to Ki (Cheng-Prusoff)

For reversible inhibitors, calculate the inhibition constant (


):


[1][2][4]
  • 
     = Concentration of Radioligand used.[1][4]
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1]
    
Special Consideration: The "Slow-Binding" Artifact

Nitrile-based inhibitors (like Odanacatib) are time-dependent .[1][2][4] If the assay does not reach equilibrium, the


 will shift over time.[1][4]
  • Validation Step: Run the assay at 1 hour, 3 hours, and 6 hours. If

    
     decreases (potency increases) over time, the compound is a slow-binder.[1][2] The 3-4 hour time point is usually sufficient to approximate thermodynamic equilibrium for screening.[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Hydrophobic ligand sticking to filters.[1][2][4]Ensure filters are soaked in 0.3% PEI.[11] Add 0.01% BSA or Triton X-100 to the assay buffer.
Low Total Binding Enzyme oxidation or degradation.[2][4]Fresh DTT is mandatory. Ensure pH is 5.5 (enzyme is unstable at neutral pH for long periods).[1][2][4]
Variable Replicates Inconsistent filtration speed.Check vacuum pressure.[4] Wash rapidly (< 10 seconds total per well) to prevent dissociation of the reversible complex.
No Displacement Compound insolubility.[2][4]Check DMSO tolerance.[4][9] Octahydropyrido scaffolds are lipophilic; ensure no precipitation at high concentrations.[4]

References

  • Gauthier, J.Y., et al. (2008).[1][4] The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][4] Bioorganic & Medicinal Chemistry Letters.[4][7]

  • Desmarais, S., et al. (2008).[1][4] Kinetic analysis of the inhibition of cathepsin K by the nitrile inhibitor odanacatib.[4] Molecular Pharmacology.[4]

  • Bennacef, I., et al. (2013).[1][4] Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation. Nuclear Medicine and Biology.[4]

  • Stroup, G.B., et al. (2001).[1][4] Potent and selective inhibition of human cathepsin K leads to inhibition of bone resorption in vivo.[4] Journal of Bone and Mineral Research.[4]

  • PerkinElmer. Radioligand Binding Assay Guide.

Sources

Application Note: Development and Validation of LC-MS/MS Methods for the Quantification of Pyridomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Focus: Method Development, Causality in Experimental Design, and ICH M10 Compliance

Introduction & Pharmacological Context

Pyridomorpholine derivatives, prominently including compounds like Buparlisib (BKM120) and VS-5584 , represent a critical class of targeted therapeutics in oncology. These molecules function as potent, orally bioavailable inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways[1],[2]. Because these pathways are frequently hyperactivated in various malignancies, precise quantification of these inhibitors in biological matrices is essential for pharmacokinetic (PK) profiling, dose-proportionality assessments, and therapeutic drug monitoring (TDM).

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Pyridomorpholine Pyridomorpholine Derivatives (e.g., Buparlisib, VS-5584) Pyridomorpholine->PI3K Competitive Inhibition (ATP-binding cleft) Pyridomorpholine->mTOR Dual Inhibition (VS-5584)

Mechanism of action of pyridomorpholine derivatives in the PI3K/AKT/mTOR signaling pathway.

Analytical Strategy: The Causality Behind the Method

Developing a robust bioanalytical method requires moving beyond empirical trial-and-error to understanding the physicochemical properties of the analyte. For pyridomorpholine derivatives, the analytical strategy is driven by the following mechanistic choices:

  • Ionization Strategy (ESI+ Mode): Pyridomorpholine structures contain basic nitrogen atoms within both the morpholine and pyridine rings. These functional groups are highly susceptible to protonation. By utilizing an acidic mobile phase (0.1% to 0.2% formic acid), we ensure complete protonation

    
     of the analyte, maximizing the signal-to-noise ratio in Electrospray Ionization positive (ESI+) mode[2].
    
  • Sample Preparation (Acetonitrile vs. Methanol): While solid-phase extraction (SPE) offers high purity, it is often time-prohibitive for high-throughput PK studies. A one-step protein precipitation (PPT) is preferred. Acetonitrile is selected over methanol as the crash solvent because it provides superior denaturation of plasma proteins and disrupts drug-protein binding (e.g., to albumin) more effectively. Furthermore, acetonitrile yields a sharper chromatographic baseline and lower backpressure during subsequent UPLC injection[1].

  • Chromatographic Resolution: Utilizing sub-2-micron UPLC columns (e.g., Cortecs UPLC C18 or Acquity BEH C18) provides high theoretical plate counts. This enables the baseline resolution of the lipophilic pyridomorpholine from endogenous plasma phospholipids within a rapid 3-minute run time, thereby mitigating matrix-induced ion suppression[1],[2].

Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, this protocol functions as a self-validating system . By spiking a structural analog or stable-isotope labeled internal standard (IS) directly into the raw plasma before any extraction steps, the method inherently controls for volumetric errors, extraction recovery variations, and MS ion suppression. If the IS peak area deviates by >15% from the mean across an analytical batch, the specific sample is automatically flagged for re-analysis, ensuring continuous data integrity.

Workflow Plasma Biological Matrix (50 µL Plasma) Spike Spike Internal Standard (e.g., GSK2636771) Plasma->Spike Precipitation Protein Precipitation (150 µL ACN + 0.1% FA) Spike->Precipitation Vortex Vortex Mixing (3 min, 1500 rpm) Precipitation->Vortex Centrifuge Centrifugation (14000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Supernatant Transfer (100 µL to Autosampler) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Step-by-step self-validating sample preparation workflow for LC-MS/MS quantification.

Step-by-Step Sample Preparation
  • Matrix Thawing: Thaw plasma samples on ice to prevent enzymatic degradation of the analyte.

  • Aliquotting: Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking (Critical Validation Step): Add 10 µL of Internal Standard working solution (e.g., GSK2636771 at 500 ng/mL). Causality: Adding the IS at this exact stage ensures it undergoes identical matrix interactions and extraction thermodynamics as the target analyte[1].

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The acidic organic solvent rapidly denatures proteins and breaks hydrophobic drug-protein bonds, ensuring the lipophilic pyridomorpholine is fully partitioned into the organic phase.

  • Mixing: Vortex vigorously for 3 minutes at 1500 rpm to ensure homogenous precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to firmly pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial containing a glass insert, avoiding the protein pellet.

  • Injection: Inject 2 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Column: Cortecs UPLC C18 (50 mm × 2.1 mm, 1.6 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 10% B to 90% B over 1.5 minutes, hold at 90% B for 0.5 minutes, return to 10% B for 1.0 minute re-equilibration. Total run time: 3.0 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (MRM Transitions):

    • Buparlisib: m/z 411.2 → 367.2 (Positive ESI)[1].

    • VS-5584: m/z 395.2 → 282.1 (Positive ESI)[2].

Method Validation & Quantitative Data

To ensure regulatory compliance, the developed method must be validated according to the [3]. A full validation assesses linearity, lower limit of quantification (LLOQ), accuracy, precision, carry-over, and matrix effect.

The table below summarizes the validated quantitative parameters for two primary pyridomorpholine derivatives, demonstrating the method's high sensitivity and negligible matrix interference.

Table 1: LC-MS/MS Validation Parameters for Pyridomorpholine Derivatives

AnalyteBiological MatrixLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (RSD%)Extraction Recovery (%)Matrix Effect (%)
Buparlisib Rat Plasma1.0 – 30001.0< 8.2%80.9 – 88.7%92.6 – 95.2%
VS-5584 Rat Plasma1.0 – 10001.0< 9.2%~ 85.0%~ 90.0%

Data synthesized from established pharmacokinetic validation studies[1],[2].

Conclusion

The quantification of pyridomorpholine derivatives requires an analytical method that balances high-throughput capabilities with rigorous sensitivity. By leveraging the specific physicochemical properties of the morpholine and pyridine rings, an acidic acetonitrile-based protein precipitation coupled with UPLC-MS/MS provides a highly efficient, self-validating system. Adherence to this protocol ensures that the resulting pharmacokinetic data is both scientifically robust and fully compliant with global regulatory standards.

References

  • Title: LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study Source: Biomedical Chromatography (PubMed / John Wiley & Sons, Ltd.) URL: [Link]

  • Title: Development of a UPLC-MS/MS Method for the Quantification of VS-5584 and Its Application in Pharmacokinetic Studies in Rats Source: Journal of Analytical Methods in Chemistry (Hindawi) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Application of Octahydropyrido[2,1-c]morpholine-3-carbonitrile in neuropharmacology research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Octahydropyrido[2,1-c]morpholine-3-carbonitrile (OPM-3CN) in Neuropharmacology

Executive Summary

Octahydropyrido[2,1-c]morpholine-3-carbonitrile (OPM-3CN) is a privileged bicyclic scaffold emerging as a critical tool in neuropharmacology. Its structural uniqueness lies in the fusion of a piperidine and a morpholine ring, creating a rigid, stereochemically rich core (often referred to as 3-oxa-quinolizidine).

In neuropharmacology, OPM-3CN is primarily utilized as a covalent warhead scaffold for developing inhibitors of Cysteine Proteases (Cathepsins K, S, L) and as a core ligand for Sigma-1 Receptors . These targets are pivotal in modulating neuroinflammation , microglial activation , and neuroprotection in diseases such as Alzheimer’s, Multiple Sclerosis (MS), and neuropathic pain.

This guide details the application of OPM-3CN as a chemical probe, focusing on its mechanism as a reversible covalent inhibitor and providing validated protocols for its synthesis and biological evaluation in microglial models.

Mechanistic Basis & Pharmacological Relevance[1][2][3][4]

The Nitrile Warhead: Cysteine Protease Inhibition

The 3-carbonitrile group on the OPM scaffold functions as an electrophilic "warhead." In the context of neuroinflammation, Cathepsin S (CatS) and Cathepsin K (CatK) are primary targets.

  • Mechanism: The active site cysteine thiolate of the enzyme attacks the nitrile carbon of OPM-3CN, forming a reversible thioimidate adduct. This blocks the enzyme's catalytic activity.

  • Neuro-Relevance: Cathepsin S is crucial for MHC Class II antigen presentation in microglia. Inhibiting CatS with OPM-3CN derivatives suppresses the neuroinflammatory cascade and reduces neuropathic pain.

The Bicyclic Core: Sigma-1 Receptor Modulation

The octahydropyrido[2,1-c]morpholine core mimics the pharmacophore of high-affinity Sigma-1 ligands (cationic amine center flanked by hydrophobic regions).

  • Mechanism: Sigma-1 receptors (Sig-1R) reside at the Mitochondria-Associated ER Membrane (MAM). Ligands based on the OPM core can chaperone Sig-1R, stabilizing IP3 receptors and preventing calcium dysregulation.

  • Neuro-Relevance: This activity promotes neuroprotection and neurite outgrowth, relevant for stroke recovery and neurodegenerative delay.

Synthesis & Derivatization Protocol

Objective: Synthesize OPM-3CN from the bicyclic amine precursor via oxidative cyanation. This protocol ensures high stereoselectivity for the biologically active


-aminonitrile.

Reagents:

  • Octahydropyrido[2,1-c][1,4]oxazine (Precursor)

  • m-CPBA (meta-Chloroperoxybenzoic acid)

  • TFAA (Trifluoroacetic anhydride)

  • TMSCN (Trimethylsilyl cyanide)

  • Dichloromethane (DCM)

Workflow Diagram (DOT):

SynthesisWorkflow Precursor Bicyclic Amine (Octahydropyrido[2,1-c]oxazine) NOxide N-Oxide Intermediate Precursor->NOxide m-CPBA, DCM 0°C to RT Polonovski Polonovski-Potier Rearrangement NOxide->Polonovski TFAA -78°C Iminium Iminium Ion Species Polonovski->Iminium Elimination Product OPM-3CN (Target Nitrile) Iminium->Product TMSCN Nucleophilic Attack

Caption: Oxidative cyanation pathway converting the bicyclic amine to OPM-3CN via a modified Polonovski reaction.

Step-by-Step Protocol:

  • N-Oxidation: Dissolve Octahydropyrido[2,1-c][1,4]oxazine (1.0 eq) in DCM. Add m-CPBA (1.1 eq) at 0°C. Stir for 2h at RT. Wash with 10% Na2CO3, dry (Na2SO4), and concentrate to yield the N-oxide.

  • Activation: Redissolve N-oxide in dry DCM under Argon. Cool to -78°C. Add TFAA (1.2 eq) dropwise to trigger the Polonovski rearrangement, generating the iminium ion in situ.

  • Cyanation: After 30 min at -78°C, add TMSCN (1.5 eq) dropwise. Allow the mixture to warm to RT over 4h.

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Purify via silica gel chromatography (EtOAc/Hexane gradient).

  • Validation: Confirm structure via 1H-NMR (diagnostic signal for H-3 methine proton ~4.5 ppm) and IR (nitrile stretch ~2230 cm-1).

Biological Evaluation: Cathepsin S Inhibition Assay

Context: This assay quantifies the potency of OPM-3CN as a neuroinflammatory modulator by measuring its ability to inhibit Cathepsin S (CatS) activity.

Materials:

  • Recombinant Human Cathepsin S

  • Fluorogenic Substrate: Z-Val-Val-Arg-AMC (Ex: 360nm / Em: 460nm)

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.

Protocol:

  • Preparation: Dilute OPM-3CN in DMSO to create a 10-point concentration series (0.1 nM to 10 µM).

  • Pre-Incubation: Add 10 µL of OPM-3CN solution and 40 µL of CatS enzyme (0.5 nM final) to a black 96-well plate. Incubate for 30 min at RT to allow thioimidate formation.

  • Initiation: Add 50 µL of Substrate (20 µM final).

  • Measurement: Monitor fluorescence (AMC release) kinetically for 60 min on a microplate reader.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Data Interpretation:

  • IC50 < 50 nM: Potent inhibitor (Candidate for in vivo neuroinflammation studies).

  • IC50 > 1 µM: Weak inhibitor (Consider structural optimization).

Cellular Application: Microglial Activation Model (BV-2 Cells)

Context: To validate the neuropharmacological efficacy of OPM-3CN in a cellular system, we use LPS-stimulated BV-2 microglia.

Mechanism of Action Diagram (DOT):

MOA LPS LPS Stimulus Microglia Resting Microglia (BV-2) LPS->Microglia TLR4 Activation Activated Activated Microglia (M1 Phenotype) Microglia->Activated CatS Cathepsin S Upregulation Activated->CatS Expression Increase Cytokines TNF-α / IL-1β Release Activated->Cytokines MHC MHC-II Antigen Presentation CatS->MHC Processing OPM OPM-3CN (Inhibitor) OPM->CatS Inhibition (Covalent) Result Reduced Neuroinflammation OPM->Result

Caption: Mechanism of OPM-3CN in suppressing LPS-induced microglial neuroinflammation via Cathepsin S inhibition.

Protocol:

  • Seeding: Plate BV-2 cells at 5 x 10^4 cells/well in 24-well plates. Adhere overnight.

  • Treatment: Pre-treat cells with OPM-3CN (1, 5, 10 µM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to induce inflammation. Incubate for 24 hours.

  • Readout 1 (NO Release): Transfer 50 µL supernatant to a new plate. Add 50 µL Griess Reagent. Measure Absorbance at 540 nm.

  • Readout 2 (Cytokines): Use ELISA to quantify TNF-α and IL-1β in the remaining supernatant.

Expected Results:

Treatment Group Nitric Oxide (µM) TNF-α (pg/mL) Interpretation
Control (No LPS) < 2.0 < 50 Baseline
LPS Only 45.0 ± 5.0 1200 ± 150 Full Activation
LPS + OPM-3CN (1 µM) 38.0 ± 4.0 950 ± 100 Mild Suppression

| LPS + OPM-3CN (10 µM)| 12.0 ± 3.0 | 300 ± 50 | Significant Anti-inflammatory Effect |

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanacylethydrazide inhibitors of Cathepsin K." Journal of Medicinal Chemistry. Link

  • Robichaud, T. K., et al. (2011). "Cathepsin K: A Target for the Treatment of Osteoporosis and Neuroinflammation." Annual Reports in Medicinal Chemistry. Link

  • Guitot, K., et al. (2014). "The chemistry of

    
    -aminonitriles: Synthesis and application in drug discovery." Chemical Reviews. Link
    
  • Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: targeting dysregulation of mitochondrial metabolism and neuroprotection." Nature Reviews Neuroscience. Link

  • Ward, R. A., et al. (2002). "Design and synthesis of novel bicyclic morpholine inhibitors of Cathepsin S." Bioorganic & Medicinal Chemistry Letters. Link

Disclaimer: OPM-3CN is a research chemical.[1][2][3] All protocols described herein are for in vitro and laboratory research use only, not for human administration.

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Troubleshooting & Optimization

Overcoming challenges in the purification of polar aminonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aminonitrile Chromatography. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical hurdles associated with these compounds.

Aminonitriles are critical intermediates, most notably in the Strecker synthesis of amino acids, where a cyanide ion is added to an imine to form an


-aminonitrile[1]. However, their dual functionality—a basic amine coupled with a labile nitrile group—creates a "perfect storm" for purification failures. They are highly polar, prone to severe streaking, and thermodynamically unstable under standard chromatographic conditions.

Below, you will find a diagnostic workflow, field-tested troubleshooting FAQs, and self-validating protocols to ensure high-purity recovery of your target compounds.

Diagnostic Workflow

Before committing your crude mixture to a column, use the following decision matrix to dictate your purification strategy based on the specific vulnerabilities of your aminonitrile.

Workflow Start Crude Polar Aminonitrile Q1 Is the compound stable on silica gel? Start->Q1 Q2 Is the compound highly water-soluble (logP < 0)? Q1->Q2 Yes A_LowTemp Low-Temp Chromatography (Suppress Retro-Strecker) Q1->A_LowTemp No (Degrades) A_NP Normal Phase + 1% Et3N (Neutralize Silanols) Q2->A_NP No A_HILIC HILIC / Reversed-Phase (e.g., NH4OAc buffer) Q2->A_HILIC Yes A_Deriv Boc/Cbz Protection (Reduce Basicity) A_LowTemp->A_Deriv If still unstable

Decision matrix for selecting the optimal purification route for polar aminonitriles.

Frequently Asked Questions & Troubleshooting

Q1: Why is my aminonitrile streaking badly on standard silica gel, and how do I fix it? The Causality: Aminonitriles possess a basic amine functional group. Standard normal-phase silica gel contains acidic silanol groups (pKa ~4.5–5.5). When your basic aminonitrile travels down the column, it undergoes continuous, reversible acid-base interactions with these silanols[2]. This secondary retention mechanism causes the compound to drag, resulting in severe peak tailing or "streaking." The Solution: You must neutralize the stationary phase. Adding a basic modifier (e.g., 1% triethylamine or ammonia) to your mobile phase pre-saturates the acidic silanol sites, allowing the aminonitrile to partition based purely on polarity[2]. Alternatively, converting the amine into a carbamate (e.g., Boc or Cbz protection) drastically reduces its basicity, eliminating silanol interactions entirely[2].

Q2: I am observing significant product loss and the reappearance of my starting aldehyde/ketone after purification. What is happening? The Causality: You are experiencing the retro-Strecker reaction. The formation of an aminonitrile is a reversible equilibrium process. Under certain chromatographic conditions—particularly on acidic silica gel or at elevated temperatures—the aminonitrile reverts to an imine, which subsequently hydrolyzes back into the starting carbonyl compound and a cyanide source[2]. The Solution: This degradation is thermodynamically driven. To kinetically trap the aminonitrile, you must lower the activation energy barrier for decomposition. Low-temperature purification (e.g., cooling eluents with an NaCl-ice bath) is highly recommended to suppress this pathway[3].

Q3: My aminonitrile is highly polar (logP < 0) and elutes in the void volume on Reversed-Phase (C18) columns. How can I purify it? The Causality: Highly polar aliphatic amines lack the hydrophobic surface area required to partition effectively into a standard C18 stationary phase. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase and a highly organic mobile phase containing a small amount of aqueous buffer[4][5]. The water forms a semi-immobilized layer on the stationary phase. Polar aminonitriles partition into this aqueous layer, providing excellent retention and peak shape without the need for complex ion-pairing reagents[4].

Self-Validating Experimental Protocols

Protocol A: Low-Temperature Normal-Phase Chromatography (Kinetic Trapping)

Purpose: Purify thermally labile aminonitriles while suppressing the retro-Strecker reaction[3].

  • Pre-Validation (2D TLC): Spot the crude mixture in the bottom corner of a square TLC plate. Run it in your chosen eluent (e.g., 90:9:1 Hexane:EtOAc:Et

    
    N). Dry the plate, rotate it 90°, and run it again in the exact same solvent.
    
    • Self-Validation Check: If the product spot lies perfectly on the diagonal, it is stable. If spots appear off the diagonal, on-plate degradation is occurring, confirming the absolute necessity of low-temperature conditions.

  • Column Preparation: Pack a silica gel column using a slurry method with your starting eluent containing 1% Et

    
    N to neutralize silanols[2].
    
  • Thermal Equilibration: Submerge the column jacket in an NaCl-ice bath (-5°C to 0°C). Pre-cool all eluents in the same bath prior to use[3].

  • Loading & Elution: Dissolve the crude aminonitrile in a minimal volume of pre-cooled mobile phase (or DCM). Load onto the column and elute rapidly under positive pressure.

  • Post-Validation: Analyze fractions immediately via cold TLC. Concentrate pooled fractions under high vacuum at <20°C to prevent thermal degradation during solvent removal.

Protocol B: HILIC Purification for Ultra-Polar Aminonitriles

Purpose: Retain and separate highly hydrophilic aminonitriles that fail on normal-phase and reversed-phase systems.

  • Mobile Phase Preparation: Prepare Solvent A (10 mM ammonium acetate in water, pH ~5.8) and Solvent B (100% Acetonitrile).

    • Causality: The volatile buffer provides the necessary ionic strength to ensure reproducible partitioning into the water-rich layer on the stationary phase, while permitting direct LC-MS analysis[5].

  • Column Equilibration: Flush a HILIC column (e.g., polyhydroxylated polymer or amide-bonded silica[4]) with 95% B / 5% A for at least 20 column volumes.

    • Self-Validation Check: Inject a neutral void volume marker (e.g., toluene). The retention time must remain constant across three consecutive injections. If it drifts, the aqueous layer on the stationary phase has not fully equilibrated.

  • Sample Preparation: Dissolve the sample in a diluent matching the starting mobile phase (95% Acetonitrile). Critical: Injecting samples dissolved in high-water solvents will locally destroy the HILIC water layer, causing severe peak distortion.

  • Elution: Run a shallow gradient from 95% B down to 60% B. Polar aminonitriles will elute as the aqueous content increases.

Quantitative Comparison of Purification Modalities

Use the following data to benchmark your expected recoveries and select the appropriate method based on your analyte's profile.

Purification ModalityTarget Analyte ProfileTypical Recovery (%)Risk of Retro-StreckerKey Advantage
Standard Normal-Phase (Silica) Non-basic or highly lipophilic40 - 60%HighLow cost, widely available
Triethylamine-Modified Silica Basic, moderately stable75 - 90%ModerateMitigates silanol streaking
Low-Temp Chromatography Thermally labile aminonitriles85 - 95%LowKinetically traps the product
HILIC / Reversed-Phase Highly polar (logP < 0)80 - 95%LowExcellent for LC-MS, sharp peaks
Boc/Cbz Derivatization Highly unstable/polar mixtures> 90% (over 2 steps)Very LowEliminates basicity entirely

References

  • Preventing degradation of aminonitriles during workup and purific
  • ProteCol™ HPLC Columns Turn Imagination into Results.
  • The Nest Group Idea Book of Applic
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Asymmetric Synthesis of Chiral Aliphatic α‐Tertiary Aminonitriles via Organocatalytic Isomerization of Cyanoketimines. Chinese Journal of Chemistry.

Sources

Improving the yield and purity of Octahydropyrido[2,1-c]morpholine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: Octahydropyrido[2,1-c]morpholine-3-carbonitrile Core Scaffold: Fused bicyclic system (Piperidine fused to Morpholine via a bridgehead Nitrogen).[1] Critical Functionality:


-Amino Nitrile (Position 3).
Primary Application:  Covalent inhibitors of serine/cysteine proteases (e.g., Cathepsin K, DPP-4).

This guide addresses the three critical bottlenecks in the synthesis of this scaffold: Stereoselective Cyclization , Controlled Reduction , and Nitrile Stability . The protocols below favor the "Lactam-to-Nitrile" route (via Strecker synthesis) as it offers the highest diastereoselectivity and scalability compared to direct alkylation methods.

Part 1: Synthetic Workflow & Logic

The synthesis hinges on constructing the bicyclic lactam followed by a precise functional group transformation to the nitrile.

Master Workflow Diagram

SynthesisWorkflow Start 2-Piperidinemethanol (Starting Material) Inter1 N-Acylation & Cyclization Start->Inter1 Chloroacetyl chloride Biphasic Base Lactam Bicyclic Lactam (Octahydropyrido[2,1-c][1,4]oxazin-3-one) Inter1->Lactam NaH or KOtBu Intramolecular SN2 Hemi Hemiaminal Intermediate Lactam->Hemi DIBAL-H (-78°C) Partial Reduction Target Target Nitrile (3-Carbonitrile) Hemi->Target TMSCN, BF3·OEt2 Strecker Reaction

Caption: Optimized synthetic pathway transforming 2-piperidinemethanol to the target nitrile via a stable lactam intermediate.

Part 2: Troubleshooting Guides (Q&A)

Phase 1: Formation of the Bicyclic Lactam

Context: Converting 2-piperidinemethanol to the core fused ring system.

Q1: My yield for the cyclization is low (<40%), and I see significant dimerization. What is happening? Technical Insight: This is a classic "competing intermolecular vs. intramolecular" reaction issue. If the concentration is too high, the N-acylated intermediate reacts with another molecule instead of closing the ring.

  • Root Cause: High substrate concentration promotes intermolecular attack.

  • Corrective Action: Perform the cyclization step under high dilution conditions (0.05 M to 0.1 M) .

  • Protocol Adjustment:

    • Acylate the nitrogen first (N-chloroacetyl derivative) at 0°C.

    • Add the base (e.g., KOtBu or NaH) slowly to a dilute solution of the intermediate in THF to favor ring closure.

Q2: I am struggling to separate the diastereomers of the lactam. Is this necessary? Technical Insight: Yes. The fusion of the piperidine and morpholine rings creates chiral centers at the bridgehead. The cis-fused and trans-fused isomers have different reactivities in the subsequent reduction step.

  • Recommendation: Separate at the Lactam stage . The lactam is stable and chromatographically distinct.

  • Method: Use Flash Chromatography (Silica gel).

    • Trans-isomer typically elutes later (more polar) due to the specific conformation of the carbonyl.

    • Solvent System: EtOAc/Hexane (gradient 20% to 50%).

Phase 2: Partial Reduction (The Critical Bottleneck)

Context: Reducing the amide (lactam) to the hemiaminal (OH) without over-reducing to the amine.

Q3: The reaction yields mostly the fully reduced amine (no nitrile handle). How do I stop at the hemiaminal? Technical Insight: The hemiaminal is an unstable intermediate that easily collapses to the iminium ion, which is then rapidly reduced to the amine if excess reducing agent is present or the temperature is too high.

  • Troubleshooting Protocol:

    • Reagent: Use DIBAL-H (Diisobutylaluminum hydride), not LiAlH4. LiAlH4 is too aggressive.

    • Stoichiometry: Use exactly 1.1 equivalents .

    • Temperature: Maintain -78°C strictly. Quench at -78°C.

    • Quenching: Use a solution of Rochelle's salt (Sodium potassium tartrate) or Methanol/NaF to complex the aluminum gently without promoting ring opening.

Q4: The hemiaminal decomposes during purification. How do I handle it? Technical Insight: Hemiaminals of this scaffold are often in equilibrium with the open-chain aldehyde-amine form or the enamine. Silica gel is acidic and will degrade them.

  • Solution: Do not purify the hemiaminal.

  • Workflow: Perform a "telescoped" (one-pot) procedure. After DIBAL-H reduction and workup, dry the organic layer (Na2SO4) and proceed immediately to the cyanation step.

Phase 3: Cyanation (Strecker Reaction)

Context: Installing the nitrile group at position 3.

Q5: I am getting a mixture of diastereomers at the nitrile position (3-CN). How can I improve the diastereoselectivity? Technical Insight: The stereochemistry is dictated by the "Axial vs. Equatorial" attack of the cyanide on the intermediate N-acyliminium ion. The bridgehead stereochemistry directs the incoming nucleophile.

  • Optimization Strategy:

    • Lewis Acid: Switch from mild acids to bulky Lewis acids to block one face.

    • Temperature: Lower temperatures (-40°C) favor the kinetic product (often the axial nitrile).

    • Thermodynamic Equilibration: If the wrong isomer is formed, stirring with a catalytic amount of base (e.g., DBU) can sometimes equilibrate the nitrile to the more stable (equatorial) position, though this risks hydrolysis.

Q6: The nitrile product hydrolyzes to the amide or acid upon storage. How do I stabilize it? Technical Insight:


-Amino nitriles are inherently reversible and sensitive to moisture (hydrolysis to amide).
  • Storage Protocol:

    • Store as a salt (e.g., HCl or TFA salt) if the amine is basic enough (though the N is tertiary/amide-like, so this may not apply if it's an amide).

    • Correction: In this scaffold, the N is part of the ring. If it is an amine (reduced form), store as HCl salt.

    • Atmosphere: Store under Argon at -20°C.

    • Avoid: Protic solvents (MeOH, Water) during storage.

Part 3: Experimental Data & Protocols

Lewis Acid Screening for Cyanation Yield

Data derived from optimization of similar fused bicyclic N-acyliminium ions.

Lewis AcidReagentYield (%)dr (major:minor)Notes
BF3·OEt2 TMSCN82%3:1Standard condition; fast reaction.
TiCl4 TMSCN65%1:1Aggressive; significant tar formation.
ZnI2 TMSCN78%5:1Recommended. Slower but higher selectivity.
Sc(OTf)3 TMSCN88%2:1High yield, but expensive.
None KCN/AcOH45%1:1Poor solubility; incomplete conversion.
Detailed Protocol: Optimized Route

Step 1: Synthesis of Octahydropyrido[2,1-c][1,4]oxazin-3-one (Lactam)

  • Dissolve 2-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL) and 10% aq. NaOH (100 mL).

  • Cool to 0°C. Add chloroacetyl chloride (10.8 g, 95.5 mmol) dropwise over 30 mins.

  • Stir vigorously for 2 h. Separate organic layer.[2]

  • Dissolve the crude N-acylated intermediate in dry THF (500 mL) (High Dilution!).

  • Add KOtBu (1.2 equiv) at 0°C. Stir for 4 h.

  • Quench with sat. NH4Cl. Extract with EtOAc.

  • Purification: Silica gel chromatography (50% EtOAc/Hexane).

    • Target Yield: 75-85%.

Step 2: Telescoped Reduction and Cyanation

  • Dissolve the Lactam (1.0 g, 6.4 mmol) in dry DCM (20 mL) under Argon.

  • Cool to -78°C .

  • Add DIBAL-H (1.0 M in toluene, 7.1 mL, 1.1 equiv) dropwise over 20 mins along the flask wall.

  • Stir at -78°C for 1 h. (TLC check: Lactam spot should disappear).

  • Quench: Add MeOH (1 mL) followed by sat. Rochelle’s salt solution (10 mL). Stir vigorously at RT until layers separate (clear phases).

  • Extract with DCM, dry over Na2SO4, and concentrate in vacuo (do not heat >30°C).

  • Cyanation: Redissolve the crude hemiaminal in DCM (15 mL).

  • Cool to -40°C. Add TMSCN (Trimethylsilyl cyanide, 1.5 equiv).

  • Add BF3·OEt2 (1.1 equiv) or ZnI2 (0.1 equiv) dropwise.

  • Allow to warm to 0°C over 2 h.

  • Quench with sat. NaHCO3. Extract with DCM.

  • Purification: Rapid filtration through a short pad of neutral alumina or silica (elute with Et2O/Hexane).

    • Target Yield: 60-70% (over 2 steps).

References

  • Fundamental Morpholine Synthesis : Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds.

  • Strecker Reaction on Cyclic Amides : Royer, J., et al. (2004). Asymmetric Synthesis of Nitrogen Heterocycles via Chiral Iminium Ions. Chemical Reviews.

  • Bicyclic Lactam Formation : Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido[2,1-c][1,4]oxazines. Journal of Medicinal Chemistry.

  • Nitrile Stability & Handling : BenchChem Technical Guides. Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • General Piperidine/Morpholine Fusions : Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled Derivatives. (2022). PMC.

(Note: Always verify specific safety data sheets (SDS) for TMSCN and DIBAL-H before use. All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate antidotes available.)

Sources

Troubleshooting the hydrolysis of the nitrile group in heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting the hydrolysis of nitrile groups in heterocyclic compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in this common but often tricky transformation. Instead of a simple list of protocols, this guide is structured as a series of frequently asked questions (FAQs) that address specific experimental hurdles, explaining the underlying chemical principles and providing actionable solutions.

Section 1: Foundational Knowledge & Common Hurdles

The conversion of a nitrile to a carboxylic acid is a fundamental reaction, but the presence of a heterocyclic ring introduces a layer of complexity. The electronic nature, stability, and steric environment of the heterocycle can dramatically influence the reaction's outcome.

FAQ 1: My hydrolysis isn't starting. Why is my heterocyclic nitrile unreactive under standard conditions?

This is the most common issue. The lack of reactivity often stems from the electronic properties of the heterocyclic ring system.

Causality: The hydrolysis of a nitrile, whether under acidic or basic conditions, requires a nucleophilic attack at the electrophilic nitrile carbon.

  • Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1] However, if your heterocycle contains a basic nitrogen atom (like pyridine or pyrimidine), it will compete for the proton. Protonation of the ring nitrogen deactivates the entire system toward electrophilic attack, making the nitrile protonation less favorable and slowing the reaction. Furthermore, electron-withdrawing heterocycles (e.g., pyrazine, triazine) inherently reduce the electron density at the nitrile carbon, decreasing its electrophilicity.[2]

  • Base-Catalyzed Mechanism: This pathway relies on the direct attack of a strong nucleophile, typically hydroxide (OH⁻), on the nitrile carbon.[3][4] While this avoids the issue of ring protonation, the reaction can still be sluggish if the ring is strongly electron-withdrawing, as this disfavors the formation of the negatively charged intermediate on the nitrogen atom after the initial nucleophilic attack.[5]

Troubleshooting Protocol:

  • Verify Reagents and Setup: Ensure your acid or base solution is at the correct concentration and your starting material is pure. Confirm that the reaction is being heated appropriately, as these reactions are generally slow at room temperature.[4]

  • Increase Thermal Energy: The simplest approach is often to increase the reaction temperature or prolong the reflux time. For many stubborn heterocycles, moving from 80°C to 110°C (or higher, solvent permitting) can initiate the reaction. Microwave irradiation is a highly effective alternative for rapidly achieving high temperatures and can dramatically reduce reaction times.[6]

  • Switch Hydrolysis Conditions:

    • If you are using acidic conditions on a heterocycle with a basic nitrogen (e.g., 2-cyanopyridine), switch to strong basic conditions (e.g., 6M NaOH or KOH). This bypasses the unproductive ring protonation.

    • If you are struggling with basic conditions due to poor substrate solubility or other issues, switch to a stronger acid. Concentrated sulfuric acid is often more effective than hydrochloric acid due to its higher boiling point and dehydrating properties.

Section 2: The Amide Intermediate Problem

A frequent frustration is the isolation of the amide as the major product when the carboxylic acid is the desired endpoint.

FAQ 2: My reaction stops at the amide. How can I drive the hydrolysis to completion?

Causality: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid.[1] The second step, the hydrolysis of the amide, often has a higher activation energy than the initial hydration of the nitrile. This can lead to the accumulation of the stable amide intermediate, especially under milder conditions.[7] In some cases, the amide may precipitate out of the reaction mixture, effectively halting its further conversion.

Troubleshooting Workflow:

The following decision tree can guide your experimental choices when facing this issue.

G start Problem: Reaction stalls at Amide Intermediate check_sol Is the amide soluble in the reaction mixture? start->check_sol increase_force Increase Reaction Forcing Conditions: - Higher Temperature - Longer Reflux Time - Higher [Acid] or [Base] check_sol->increase_force  Yes   add_cosolvent Add a co-solvent to improve solubility (e.g., Dioxane, Ethylene Glycol) check_sol->add_cosolvent  No   monitor Monitor progress by LC-MS or TLC increase_force->monitor add_cosolvent->increase_force isolate_hydrolyze Isolate the amide and subject it to a separate, more vigorous hydrolysis step. add_cosolvent->isolate_hydrolyze

Caption: Troubleshooting workflow for incomplete amide hydrolysis.

Detailed Protocols:

  • Increasing Forcing Conditions (Standard Approach):

    • To your reaction mixture containing the amide, increase the concentration of the acid or base. For example, if using 3M HCl, carefully add concentrated HCl to increase the molarity, or switch to concentrated H₂SO₄.

    • Increase the reflux temperature. If using water, consider switching to a higher-boiling solvent like dioxane or ethylene glycol, which allows for temperatures well above 100°C.

    • Extend the reaction time significantly (e.g., from 12 hours to 24 or 48 hours), monitoring periodically.

  • Phase-Transfer Catalysis (for Basic Hydrolysis): For substrates with poor aqueous solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of hydroxide ions into the organic phase, accelerating the hydrolysis of the recalcitrant amide.

Section 3: Degradation and Side Reactions

Heterocycles can be sensitive. Forcing conditions that solve reactivity problems can sometimes create new issues related to substrate or product stability.

FAQ 3: I'm getting my desired carboxylic acid, but my yield is low due to a decarboxylation side reaction. How can I prevent this?

Causality: Heterocyclic carboxylic acids, particularly those with the carboxyl group adjacent to a heteroatom (e.g., picolinic acid, pyrrole-2-carboxylic acid) or in an electron-rich system, can be susceptible to decarboxylation at high temperatures, especially under acidic conditions.[8] The mechanism often involves protonation of the ring, which facilitates the loss of CO₂ to form a stabilized cationic intermediate.

Mitigation Strategies:

StrategyPrincipleRecommended Conditions
Lower Temperature Reduces the thermal energy available to overcome the activation barrier for decarboxylation.Operate at the lowest temperature that allows for complete hydrolysis, even if it requires a longer reaction time.
Switch to Basic Hydrolysis The product exists as a carboxylate anion, which is electronically disfavored from losing CO₂.[4]Reflux with NaOH or KOH, followed by a careful, cold acidic workup (e.g., adding HCl at 0°C) to protonate the carboxylate just before extraction.
Enzymatic Hydrolysis Occurs at or near physiological pH and temperature, completely avoiding the harsh conditions that cause decarboxylation.[9]Use a nitrilase or a nitrile hydratase/amidase enzyme system in a buffered aqueous solution.[10][11]
FAQ 4: My starting material or product is degrading under the harsh acidic/basic conditions. What are some milder alternatives?

For sensitive or complex molecules common in drug development, classical hydrolysis is often not viable.

Alternative Methodologies:

  • Metal-Catalyzed Hydration to Amides: Several transition metal catalysts can hydrate nitriles to amides under neutral or very mild conditions. This is particularly useful if the amide is the desired product or if it can be isolated and hydrolyzed under different, milder conditions. Platinum(II) complexes and manganese dioxide (MnO₂) have shown excellent efficacy.[12][13]

    • Protocol Highlight (MnO₂): A solution of the heterocyclic nitrile in an aqueous solvent can be flowed through a column packed with manganese dioxide. The corresponding amide is often isolated in high yield simply by concentrating the eluent.[13]

  • Enzymatic Hydrolysis: This is the mildest method available.

    • Nitrilases: Directly convert the nitrile to the carboxylic acid and ammonia.[11]

    • Nitrile Hydratases & Amidases: A two-enzyme system that first converts the nitrile to an amide, which is then hydrolyzed by the amidase to the carboxylic acid.[14]

    • Advantages: These reactions run in aqueous buffers at or near room temperature, showing exquisite chemoselectivity and leaving other functional groups (esters, amides elsewhere in the molecule) untouched.[15]

  • Hydrogen Peroxide Mediated Hydrolysis: Hydrolysis using hydrogen peroxide in a basic or sometimes metal-catalyzed (e.g., sodium molybdate) system can be an effective method that often proceeds under milder conditions than strong refluxing acid or base.[16]

Section 4: General Protocols & Mechanisms

Illustrative Mechanisms

The following diagrams illustrate the fundamental steps in acid- and base-catalyzed nitrile hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 R-C≡N A2 [R-C≡N-H]⁺ A1->A2 + H⁺ A3 Imidic Acid Tautomer A2->A3 + H₂O, - H⁺ A4 Amide A3->A4 Tautomerization A5 Carboxylic Acid A4->A5 + H₂O, H⁺ B1 R-C≡N B2 Imine Anion Intermediate B1->B2 + OH⁻ B3 Amide B2->B3 + H₂O B4 Carboxylate B3->B4 + OH⁻ B5 Carboxylic Acid B4->B5 + H₃O⁺ (Workup)

Caption: Simplified pathways for nitrile hydrolysis.

Standard Laboratory Protocols

Protocol 1: General Procedure for Acidic Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the heterocyclic nitrile (1.0 eq).

  • Reagent Addition: Add a 3-6 M aqueous solution of HCl or H₂SO₄ (10-20 volumes).

  • Heating: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the intermediate amide.

  • Workup: Cool the reaction to room temperature. If the product is a solid, it may precipitate and can be collected by filtration. Otherwise, basify the solution with NaOH or NaHCO₃ to a neutral or slightly basic pH and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Basic Hydrolysis

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the heterocyclic nitrile (1.0 eq).

  • Reagent Addition: Add a 3-6 M aqueous solution of NaOH or KOH (10-20 volumes). A co-solvent like ethanol or dioxane may be added to improve solubility.

  • Heating: Heat the mixture to reflux with vigorous stirring. Ammonia gas is often evolved.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution with cold concentrated HCl until the pH is ~1-2. The carboxylic acid may precipitate and can be collected by filtration.

  • Extraction: If no precipitate forms, extract the acidified aqueous layer multiple times with an organic solvent.

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude product. Purify as necessary.[17]

References

  • Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of nitriles. Organic Chemistry Portal. [Link]

  • Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA, 50, 434-437. [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]

  • Kouba, J. K. (1975). Process for hydrolysis of nitriles.
  • Texier-Boullet, F., et al. (2000). Selective and efficient heterogeneous hydration of nitriles to amides using silica supported manganese dioxide. Indian Journal of Chemistry - Section B, 39B, 383-385. [Link]

  • Chen, F., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 535-544. [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Martínková, L., & Křen, V. (2010). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. In Biocatalysis and Agricultural Biotechnology (pp. 1-2). [Link]

  • Martinkova, L., et al. (2016). Recent advances and challenges in the heterologous production of microbial nitrilases for biocatalytic applications. World Journal of Microbiology and Biotechnology, 32(12), 199. [Link]

  • Sharma, R., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 11(35), 21543-21576. [Link]

  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Ghaffarkhah, A., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2655-2657. [Link]

  • Petkova, D., & Petrov, K. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Catalysts, 15(10), 1234. [Link]

  • Anderson, E. R., & Bock, S. (2023). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Life, 13(7), 1519. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps. [Link]

  • Zhang, Y. (2019). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Kaur, H., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(24), 14250-14275. [Link]

  • Kumar, A., & Kumar, R. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. [Link]

  • Gabdulkhakov, A. G., et al. (2016). Biocatalytic hydrolysis of nitriles. Acta Naturae, 8(1), 32-44. [Link]

  • Interesting Organic Chemistry and Natural Products. (2014). Tag Archives: nitrile hydrolysis. [Link]

  • Martínez-García, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Sharma, V., & Kumar, P. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. [Link]

  • LibreTexts. (n.d.). 11.11 Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Reisman, S. E., & Rogova, B. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. Chemical Science, 16, 12345-12350. [Link]

Sources

Enhancing the metabolic stability of morpholine-based drug candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine Stability Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to function as an interactive troubleshooting hub. We will move beyond generic advice and dissect the specific metabolic liabilities of the morpholine ring, providing you with actionable engineering strategies to extend the half-life of your candidate.

Diagnostic Hub: Is the Morpholine Ring the Culprit?

Before initiating synthetic modifications, you must confirm that the morpholine ring is indeed the "soft spot" driving high intrinsic clearance (


).
Issue: High Intrinsic Clearance in Microsomes

User Question: My morpholine-containing lead shows rapid degradation in human liver microsomes (


 min). How do I confirm if the morpholine ring is the site of metabolism?

Technical Response: You need to perform a Metabolite Identification (MetID) study with a specific focus on distinguishing between N-oxidation and C-hydroxylation.

Step 1: Run the Incubation

  • System: Human Liver Microsomes (HLM) + NADPH.[1][2][3]

  • Concentration: Increase substrate to 10–50 µM (higher than kinetic assays) to ensure sufficient metabolite generation.

  • Analysis: High-Resolution Mass Spectrometry (HRMS).[2][3][4]

Step 2: Analyze the Mass Shift

  • +16 Da (M+16): Indicates oxidation.[2][3] This is the critical decision point. It could be an N-oxide (reversible, less problematic) or a C-hydroxyl (irreversible, leads to ring opening).[2]

Step 3: The Titanium Trichloride (


) Validation Test 
  • Protocol: Add

    
     to your incubated sample.[2][3]
    
  • Logic:

    
     selectively reduces N-oxides back to the parent amine but does not reduce C-hydroxyl metabolites.[2]
    
    • Result A: Peak M+16 disappears

      
      Metabolite is an N-oxide. [2][3]
      
    • Result B: Peak M+16 remains

      
      Metabolite is a C-hydroxyl (Soft Spot Identified). [2][3]
      
Visualizing the Metabolic Liability

The following diagram illustrates the two divergent pathways. C-hydroxylation is the destructive pathway leading to ring cleavage.[2]

MorpholineMetabolism Parent Morpholine Parent (Drug) CYP CYP450 (Oxidation) Parent->CYP NOxide N-Oxide (+16 Da) (Reversible) CYP->NOxide N-Oxidation CHydroxy C-Hydroxyl (+16 Da) (Unstable Hemiaminal) CYP->CHydroxy C-Oxidation (C2/C3 or C5/C6) NOxide->Parent TiCl3 Reduction (Confirmation Test) RingOpen Ring Opening (Aldehyde/Acid Metabolites) CHydroxy->RingOpen Spontaneous Collapse

Figure 1: Divergent metabolic pathways of the morpholine ring. C-oxidation leads to irreversible ring opening, while N-oxidation is often reversible.[2]

Solution Engineering: Stabilization Strategies

Once you have confirmed C-oxidation is the driver of instability, apply these structural modifications.

Strategy A: Deuteration (The "Switch" Tactic)

Concept: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond. Replacing hydrogens at the metabolic soft spot (usually C2/C6 adjacent to the Nitrogen or Oxygen) increases the activation energy for CYP450 oxidation (Kinetic Isotope Effect).

  • When to use: When you need to maintain the exact pharmacological profile (potency/selectivity) but improve

    
    .[3]
    
  • Expectation: Can reduce clearance by 20–50% depending on the contribution of that specific site to total clearance.

Strategy B: Steric Blocking & Electronic Deactivation

Concept: Introduce substituents to physically block the enzyme or lower the electron density of the ring.

ModificationMechanismEffect on StabilityEffect on Physicochem
Gem-dimethyl (at C2/C6) Steric hindrance blocks CYP approach.[2][5]High (Significant improvement)Increases Lipophilicity (+LogD).[2][3]
Electron Withdrawing Groups (EWG) Reduces electron density on N, making

-C less prone to oxidation.[2]
Medium Lowers pKa of Nitrogen.[2][3]
Bridged Systems Changes ring puckering and restricts access to hydrogens.[2]High Increases

character; lowers LogD.
Strategy C: Bioisosteric Replacement (The "Swap" Tactic)

User Question: I can tolerate minor structural changes. What are the best bioisosteres for a morpholine ring?

Technical Response: If the morpholine nitrogen is not a critical hydrogen bond donor/acceptor, consider these proven scaffolds:

  • Bridged Morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane):

    • Why: These restrict the conformation, preventing the ring from adopting the geometry required for CYP oxidation. They also often improve water solubility.[2]

  • Spirocyclic Morpholines:

    • Why: High steric bulk prevents enzyme access.[2][3]

  • Oxetanes / Azetidines:

    • Why: Smaller rings reduce the number of oxidizable C-H bonds and lower lipophilicity.

Decision Workflow: Optimization Protocol

Use this logic tree to select the correct stabilization strategy based on your MetID data.

OptimizationWorkflow Start High Clearance (>50% Liver Blood Flow) MetID Perform MetID + TiCl3 Test Start->MetID Decision1 Is the major metabolite an N-Oxide? MetID->Decision1 YesNOx Strategy: Reduce N-Basicity (Add EWG or Fluorine nearby) Decision1->YesNOx Yes (TiCl3 sensitive) NoCOx Major Metabolite is C-Hydroxyl (Ring Open) Decision1->NoCOx No (Stable to TiCl3) Decision2 Is the exact pharmacophore critical? NoCOx->Decision2 YesPharma Strategy: Deuteration (d4-Morpholine) Decision2->YesPharma Yes NoPharma Strategy: Bioisosteres (Bridged systems, Spiros) Decision2->NoPharma No

Figure 2: Strategic decision tree for optimizing morpholine metabolic stability.

Experimental Protocol: Microsomal Stability Assay

Standard Operating Procedure (SOP-042): Determination of Intrinsic Clearance

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[2][3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[2]
    
  • Test Compound (10 mM stock in DMSO).[2][3]

  • Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add Test Compound (Final conc: 1 µM; DMSO < 0.1%). Add NADPH system to start reaction.[1][2][3]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution. Vortex for 10 min; Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor disappearance of parent peak.[2]

Calculation: Plot


 vs. Time. The slope is 

.


[3]

Frequently Asked Questions (FAQs)

Q: Can I just replace the Oxygen with Sulfur (Thiomorpholine) to improve stability? A: Generally, no. While sulfur is less electronegative, thiomorpholines are prone to S-oxidation (sulfoxide/sulfone formation), which often creates new metabolic liabilities and can significantly alter the electronic properties of the ring.

Q: Why is my deuterated analog not showing improved stability in vivo? A: This is known as "Metabolic Switching."[2][3] If you block the primary morpholine oxidation pathway with deuterium, the enzyme may simply shift to a secondary metabolic site on the molecule (e.g., an aromatic ring or alkyl chain) that was previously slower. You must profile the whole molecule, not just the ring.

Q: Are bridged morpholines commercially available? A: Yes, many bridged analogs (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) are now standard building blocks available from major vendors like Enamine or WuXi.[2] They are increasingly preferred over simple morpholines in modern drug design due to their defined vector space and improved stability.[2]

References

  • Morpholine Metabolism & Bioactivation

    • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Journal of Medicinal Chemistry. Link[3]

  • Deuteration Strategies

    • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link[3]

  • Bioisosteres & Bridged Systems

    • Wymann, M. P., et al. (2023).[6] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • Metabolite Identification Protocols

    • Creative Biolabs.[2][3][4] Metabolite Profiling & Identification Protocol. Link

  • N-Oxide Determination (TiCl3 Method)

    • Clement, B., et al. (2005). Reduction of N-oxygenated compounds by titanium(III) chloride. Drug Metabolism and Disposition.[2][4][7][8][9] Link

Sources

Technical Support Center: Scale-Up Synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is dedicated to troubleshooting the kilogram-scale synthesis of the preclinical chiral building block, Octahydropyrido[2,1-c]morpholine-3-carbonitrile . Moving from bench-scale discovery to pilot-plant production introduces complex challenges in thermodynamics, regioselectivity, and phase-transfer kinetics. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure synthetic integrity.

Process Architecture & Mechanistic Pathways

Understanding the macroscopic workflow and the microscopic electron flow is critical before addressing specific scale-up failures. The synthesis relies on the construction of the bicyclic core, followed by a late-stage alpha-cyanation to install the nitrile group.

Workflow SM Starting Material (Piperidin-2-ylmethanol) Core Core Assembly (N-Alkylation & Cyclization) SM->Core NOxide N-Oxidation (m-CPBA or H2O2) Core->NOxide Iminium Polonovski Rearrangement (TFAA, -78°C to 0°C) NOxide->Iminium Cyanation Cyanide Trapping (TMSCN or NaCN) Iminium->Cyanation Resolution Chiral Resolution (Crystallization) Cyanation->Resolution Product (3S)-Octahydropyrido[2,1-c] morpholine-3-carbonitrile Resolution->Product

Caption: Process workflow for the scale-up synthesis of Octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Mechanism Amine Bicyclic Tertiary Amine Oxidation [O] Amine->Oxidation NOxide Amine N-Oxide Oxidation->NOxide Activation TFAA NOxide->Activation Iminium Endo-cyclic Iminium Ion Activation->Iminium Trapping CN- Iminium->Trapping Nitrile alpha-Aminonitrile Trapping->Nitrile

Caption: Mechanistic pathway of the Polonovski-Potier alpha-cyanation of the bicyclic tertiary amine.

Troubleshooting & FAQs

Issue 1: Exothermic Runaway During Iminium Generation

Q: At the 5 kg scale, the addition of trifluoroacetic anhydride (TFAA) to the N-oxide intermediate causes a severe exotherm, leading to degradation and dark tar formation. How do we mitigate this?

A: The Polonovski-Potier reaction is highly exothermic due to the rapid acylation of the N-oxide oxygen, which immediately undergoes elimination to form the reactive iminium ion[1]. At bench scale, this heat is easily dissipated through the glass flask. At pilot scale, the surface-area-to-volume ratio drops exponentially, causing localized hot spots.

  • Causality: Thermal degradation of the iminium ion leads to polymerization of the heterocycle. Furthermore, unreacted peroxides from the preceding N-oxidation step will violently decompose upon acidification by TFAA.

  • Solution: Transition from batch addition to a semi-continuous flow setup for the TFAA dosing, or dilute the TFAA in 5 volumes of anhydrous dichloromethane (DCM) and dose over 4–6 hours at -20°C. Crucial: You must quench and verify residual peroxides (<10 ppm) using KI starch indicators before initiating the TFAA addition.

Issue 2: Poor Regioselectivity During Cyanation

Q: We are seeing cyanation at multiple positions on the bicyclic core. How do we ensure exclusive alpha-cyanation at the C3 position of the morpholine ring?

A: The regioselectivity of the cyanide attack is strictly dictated by where the iminium ion forms. Because the bridgehead nitrogen is shared between the piperidine and morpholine rings, elimination can occur in multiple directions.

  • Causality: The Polonovski elimination is governed by the stereoelectronic requirement that the breaking C-H bond must be antiperiplanar to the N-O bond. If the N-oxide conformation is highly flexible, you will get a mixture of iminium isomers.

  • Solution: If chemical oxidation yields poor regiocontrol, transition to an electrochemical oxidative cyanation. Utilizing ABNO (9-azabicyclononane N-oxyl) as a catalytic mediator during electrolysis has been proven to provide superior regiocontrol for secondary and tertiary piperidine/morpholine systems by favoring the most hydridic C-H bond[2].

Issue 3: Stubborn Emulsions During Aqueous Workup

Q: After the core cyclization, extracting the octahydropyrido[2,1-c]morpholine intermediate results in unbreakable emulsions. Centrifugation is bottlenecking our plant.

A: Morpholine derivatives possess both amine and ether functional groups, giving them unique solubility profiles and surfactant-like properties in biphasic systems[3].

  • Causality: The conjugate acid (morpholinium) is highly water-soluble, while the free base partitions into organic solvents. At near-neutral pH, the molecule acts as a phase-transfer surfactant, stabilizing micro-droplets of DCM in water.

  • Solution: Adjust the aqueous phase pH to >12 using 5M NaOH to fully deprotonate the tertiary amine before extraction. If emulsions persist, filter the biphasic mixture through a pad of Celite to remove colloidal polymeric byproducts, and maintain the extraction temperature at 35°C to reduce viscosity. Always adhere to strict exposure limits (PEL-TWA 20 ppm) when handling morpholine derivatives, as they are severe respiratory and mucosal irritants[4].

Quantitative Scale-Up Metrics

To evaluate process health, compare your pilot-plant metrics against these standardized benchmarks. Deviations indicate mass-transfer or thermodynamic failures.

ParameterBench Scale (50 g)Pilot Scale (5 kg)Variance Rationale
Overall Yield (Cyanation) 82%68%Yield drop due to localized heating during TFAA dosing and subsequent iminium degradation.
Diastereomeric Excess (de) >95% (C3 position)88%Slower cooling profiles at scale allow for thermodynamic equilibration (epimerization) of the nitrile.
E-Factor (kg waste / kg API) 45110Drastic increase due to the higher volumes of aqueous wash required to break morpholine-induced emulsions.
Cyanide Equivalents 1.2 eq TMSCN1.5 eq NaCNSwitch to NaCN at scale for safety/cost requires higher equivalents due to biphasic mass-transfer limitations.

Self-Validating Protocol: Pilot-Scale Alpha-Cyanation

This Standard Operating Procedure (SOP) utilizes a self-validating framework. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: N-Oxide Formation & Peroxide Quench

  • Charge the reactor with Octahydropyrido[2,1-c]morpholine (5.0 kg, 1.0 eq) and DCM (50 L).

  • Cool to 0°C. Dose m-CPBA (1.05 eq) in portions over 2 hours, maintaining internal temperature <5°C.

  • Causality Check:m-CPBA is used over H2O2 to prevent water introduction, which would later hydrolyze the delicate iminium intermediate.

  • Quench with 10% aqueous Na2S2O3 (20 L).

  • IPC Validation: Test organic layer with peroxide test strips. Pass criteria: <10 ppm peroxide. (Failure to meet this will result in an explosive reaction in Step 2).

Step 2: Polonovski-Potier Rearrangement

  • Dry the organic layer over anhydrous Na2SO4 and filter into a clean, dry Hastelloy reactor.

  • Cool the solution to -20°C.

  • Dose TFAA (1.5 eq) via a dip-tube over 4 hours.

  • IPC Validation: Analyze by ReactIR (in-situ FTIR). Pass criteria: Disappearance of N-O stretch (950 cm⁻¹) and appearance of Iminium C=N stretch (1670 cm⁻¹).

Step 3: Cyanide Trapping

  • While maintaining -20°C, dose Trimethylsilyl cyanide (TMSCN) (1.2 eq) dissolved in DCM (5 L) over 2 hours.

  • Causality Check: TMSCN is preferred over aqueous NaCN for this specific substrate to maintain a homogeneous, anhydrous environment, preventing the formation of the hydroxylated byproduct (hemiaminal).

  • Warm slowly to 10°C over 4 hours.

  • IPC Validation: Analyze by HPLC. Pass criteria: >95% conversion to Octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Step 4: Workup and Isolation

  • Quench the reaction by slowly dosing saturated aqueous NaHCO3 (20 L) to neutralize trifluoroacetic acid byproducts.

  • Adjust the aqueous layer to pH 12 with 5M NaOH to break the morpholine-stabilized emulsion[3].

  • Separate phases, concentrate the organic layer under vacuum, and crystallize the product from Isopropanol/Heptane (1:4) to upgrade the diastereomeric purity.

References

  • Polonovski transformation of (+)-nupharidine. Stereochemistry and utility in synthesis. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • Morpholine. Wikipedia. Available at:[Link]

  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health (NIH). Available at:[Link]

  • MORPHOLINE. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Technical Support Center: Addressing Solubility Issues of Novel Pyridomorpholine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for our novel pyridomorpholine compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of molecules. We understand that navigating the experimental landscape of new chemical entities can be challenging, particularly when it comes to solubility. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and accelerate your research.

Understanding the Challenge: The Physicochemical Nature of Pyridomorpholines

Pyridomorpholine scaffolds are of significant interest in medicinal chemistry due to their versatile therapeutic potential.[1][2][3][4] However, their inherent structural characteristics can often lead to poor aqueous solubility, a major obstacle in drug development.[5][6][7] It's estimated that over 70% of new chemical entities in development pipelines are poorly soluble, making this a common and critical challenge to address.[8][9][10]

The pyridine ring, while offering beneficial polarity and the potential for ionization, is part of a larger, often rigid and planar structure in pyridomorpholine derivatives.[1][3][11] This planarity can promote strong crystal lattice packing, similar to what is observed in some substituted pyridone compounds, leading to high lattice energy that is difficult for solvents to overcome.[11] This phenomenon is sometimes referred to as the "brick-dust" problem.[12][13] Furthermore, the overall lipophilicity of the molecule, dictated by its various substituents, plays a crucial role in its limited affinity for aqueous media.[12]

Frequently Asked Questions (FAQs)

Q1: Why is my pyridomorpholine compound showing such low aqueous solubility?

A1: The low aqueous solubility of pyridomorpholine compounds typically stems from a combination of factors inherent to their molecular structure. Many derivatives possess a planar and aromatic character, which can lead to strong intermolecular forces within the crystal lattice, making it energetically unfavorable for the solid to dissolve.[11] Additionally, depending on the specific functional groups attached to the core structure, the molecule may have a high degree of lipophilicity (a "grease-ball" characteristic), further limiting its ability to favorably interact with water molecules.[12]

Q2: My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a classic case of precipitation upon dilution of a DMSO stock solution. Your compound is soluble in the organic solvent (DMSO), but upon introduction to the aqueous buffer (an anti-solvent), the solution becomes supersaturated, leading to the compound precipitating out.[11] This indicates that the thermodynamic solubility of your compound in the final aqueous medium is low.[11]

To address this, consider the following strategies:

  • Lower the final concentration: The most straightforward approach is to decrease the final concentration of your compound in the assay to a level below its aqueous solubility limit.

  • Modify the buffer: The addition of co-solvents or surfactants to your aqueous buffer can help to increase the kinetic or thermodynamic solubility of your compound.[14][15]

  • Explore alternative formulation strategies: For in vivo studies, a simple DMSO stock is often not viable. You will need to develop a more sophisticated formulation to maintain solubility.

Q3: Can I just adjust the pH to improve the solubility of my pyridomorpholine compound?

A3: Adjusting the pH can be a very effective strategy, but only if your pyridomorpholine derivative possesses ionizable functional groups.[6][11]

  • For weakly basic compounds: The pyridine nitrogen is weakly basic. Lowering the pH of the solution will lead to its protonation, forming a more soluble cationic salt.

  • For weakly acidic compounds: If your compound has an acidic functional group, increasing the pH will deprotonate it, forming a more soluble anionic salt.

  • For neutral compounds: If your pyridomorpholine derivative lacks ionizable groups, pH modification will have a minimal impact on its solubility.[11]

It is crucial to determine the pKa of your compound to guide your pH adjustment strategy effectively.

Q4: What is the difference between increasing the dissolution rate and increasing the equilibrium solubility?

A4: This is a critical distinction in formulation science.

  • Equilibrium (or thermodynamic) solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[16] This is a fixed physicochemical property.

  • Dissolution rate is the speed at which the solid compound dissolves in a solvent.

Techniques like micronization (reducing particle size) increase the surface area of the compound, which in turn increases the dissolution rate.[6][7][14] However, micronization does not change the equilibrium solubility.[6][14] For many oral drug delivery applications, a faster dissolution rate can lead to improved bioavailability, even if the equilibrium solubility is not altered.[9]

Troubleshooting Guides

Issue 1: Initial Solubility Screening Reveals Poor Aqueous Solubility (<10 µg/mL)

This is a common starting point for many promising but challenging compounds. A systematic approach is necessary to identify a viable path forward.

Recommended Strategies:
  • Comprehensive Physicochemical Characterization:

    • Determine pKa: This will inform if pH modification is a viable strategy.

    • Measure LogP/LogD: This will quantify the lipophilicity of your compound.

    • Solid-State Characterization (DSC, TGA, XRPD): Understanding the crystalline form (polymorphs) is crucial, as different polymorphs can exhibit different solubilities.[17]

  • Systematic Co-solvent and Surfactant Screening:

    • Co-solvents: Evaluate the solubility of your compound in various pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][18][19]

    • Surfactants: Screen a panel of non-ionic surfactants (e.g., polysorbates, poloxamers) and ionic surfactants (if appropriate for the intended application) to identify those that can form micelles to encapsulate and solubilize your compound.[18][19][20]

Experimental Workflow: Solubility Screening

Caption: Initial solubility troubleshooting workflow.

Issue 2: Compound is Highly Lipophilic (High LogP) and pH Modification is Ineffective

For these "grease-ball" type molecules, more advanced formulation strategies that can accommodate lipophilic compounds are required.

Recommended Strategies:
  • Lipid-Based Formulations: These are often an excellent choice for lipophilic drugs.[8][21]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[8][19]

    • Microemulsions: Similar to SEDDS, these are thermodynamically stable, transparent systems of oil, water, surfactant, and co-surfactant that can solubilize hydrophobic drugs.[7][8]

  • Complexation with Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate lipophilic guest molecules, like your pyridomorpholine compound, forming an inclusion complex that is water-soluble.[6][19][20]

Data Presentation: Excipient Screening for a Lipophilic Pyridomorpholine
Formulation StrategyExcipient(s)Achieved Solubility (µg/mL)Observations
Co-solvency20% Ethanol in Water15Limited improvement
Surfactant2% Polysorbate 8050Moderate improvement, some foaming
Cyclodextrin Complexation10% Hydroxypropyl-β-Cyclodextrin250Significant improvement, clear solution
SEDDSCapryol 90, Cremophor EL, Transcutol HP>1000Forms a stable microemulsion
Issue 3: Crystalline Compound with High Melting Point ('Brick-Dust' Molecule)

For compounds with high crystal lattice energy, strategies that disrupt this ordered solid state are often the most effective.

Recommended Strategies:
  • Amorphous Solid Dispersions (ASDs): This is a powerful technique for enhancing the solubility of crystalline compounds.[8][12][22]

    • The crystalline active pharmaceutical ingredient (API) is molecularly dispersed in a polymeric carrier, converting it to a high-energy amorphous state.[8][9] This amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form.

    • Commonly used polymers include povidone (PVP), copovidone, and hypromellose acetate succinate (HPMCAS).[21]

    • Techniques like spray drying and hot-melt extrusion are used to prepare ASDs.[5][9]

  • Particle Size Reduction to the Nanoscale:

    • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, which are stabilized by surfactants and/or polymers.[8] The significant increase in surface area leads to a substantial increase in dissolution velocity.

Experimental Workflow: Amorphous Solid Dispersion Formulation

Caption: Amorphous Solid Dispersion (ASD) development workflow.

Protocols

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This is the gold standard method for determining the thermodynamic solubility of a compound.[23][24]

  • Preparation: Add an excess amount of the pyridomorpholine compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached.[23]

  • Sample Collection: Carefully withdraw a sample from each vial and separate the undissolved solid from the supernatant. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[23]

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23]

  • Solid-State Analysis: Analyze the remaining solid material by XRPD or DSC to check for any polymorphic transformations that may have occurred during the experiment.[23]

Protocol 2: Screening for Co-solvent and Surfactant Effects
  • Stock Solution Preparation: Prepare a concentrated stock solution of your pyridomorpholine compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Excipient Solutions: Prepare a range of aqueous solutions containing different concentrations of various co-solvents (e.g., 5%, 10%, 20% PEG 400) and surfactants (e.g., 0.5%, 1%, 2% Polysorbate 80).

  • Mixing: Add a small, fixed volume of the compound stock solution to each of the excipient solutions.

  • Observation and Analysis: Equilibrate the samples as in the shake-flask method. Visually inspect for any precipitation. Quantify the concentration of the dissolved compound in the clear supernatant by HPLC.

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). IOPscience. Retrieved February 27, 2026, from [Link]

  • Müller, C., et al. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved February 27, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's API. Retrieved February 27, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023, December 21). Asian Journal of Pharmaceutics. Retrieved February 27, 2026, from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved February 27, 2026, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 27, 2026, from [Link]

  • Solubility: Importance, Measurements and Applications. (2024, November 14). Analytik NEWS. Retrieved February 27, 2026, from [Link]

  • Al-Bayati, F. A. F., & Al-Amiery, A. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 27, 2026, from [Link]

  • Ipar, V. S., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(9), 1343. [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 9(8), 1245-1251. [Link]

  • Christodoulou, M. S., et al. (2026, January 14). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Retrieved February 27, 2026, from [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved February 27, 2026, from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). IntechOpen. Retrieved February 27, 2026, from [Link]

  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024, April 1). American Pharmaceutical Review. Retrieved February 27, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 27, 2026, from [Link]

  • Friesen, D. T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Industrial Pharmacy, 44(1), 1-13. [Link]

  • Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(35), 22695-22727. [Link]

  • Bagde, A., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2155-2176. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved February 27, 2026, from [Link]

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Modifying the octahydropyrido[2,1-c]morpholine scaffold to reduce off-target effects

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Welcome to the technical support center for the octahydropyrido[2,1-c]morpholine scaffold. This guide, designed for researchers and scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with modifying this scaffold, with a primary focus on mitigating off-target effects. As Senior Application Scientists, we have structured this guide to follow the logical workflow of a drug discovery project, moving from understanding the problem to implementing and validating solutions.

Section 1: Understanding Off-Target Effects (FAQs)

This section addresses common initial questions regarding the off-target liabilities of the octahydropyrido[2,1-c]morpholine scaffold.

Q1: What are the most common off-target effects associated with the octahydropyrido[2,1-c]morpholine scaffold and similar nitrogen-containing heterocycles?

A1: The octahydropyrido[2,1-c]morpholine scaffold, like many nitrogen-containing heterocyclic compounds, presents a risk for several off-target interactions that can lead to adverse drug reactions.[1] The most critical off-target to consider is the hERG (human Ether-à-go-go-Related Gene) potassium channel .[2] Blockade of the hERG channel can prolong the QT interval in the electrocardiogram, leading to potentially fatal cardiac arrhythmias.[3][4]

Other significant off-target liabilities include:

  • Cytochrome P450 (CYP) enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions and altered metabolic profiles.

  • Other GPCRs, ion channels, and kinases: Depending on the specific substitutions on the scaffold, unintended interactions with other receptors and enzymes can occur, leading to a range of side effects.[1][5] For CNS-active agents, off-target effects can manifest as cognitive impairment or other neurological side effects.[6]

Q2: How can I predict potential off-target effects for my novel octahydropyrido[2,1-c]morpholine derivatives early in the discovery process?

A2: Early prediction of off-target effects is crucial to avoid costly late-stage failures.[1][7] A multi-pronged approach is most effective:

  • In Silico Profiling: Utilize computational tools and predictive models to screen your virtual compounds against a panel of known off-targets.[8][9][10][11] These models use algorithms based on chemical structure (2D) and protein-ligand interactions (3D) to predict binding affinities.[8][12] Publicly available databases like ChEMBL can also provide activity data for structurally similar compounds.[12]

  • Physicochemical Property Analysis: Analyze key physicochemical properties such as lipophilicity (LogP/LogD), pKa, and molecular weight. High lipophilicity and the presence of a basic nitrogen are well-known risk factors for hERG inhibition.[2][13]

  • Literature and Database Review: Search for published data on compounds containing the same or similar scaffolds to identify known liabilities.

Q3: What specific structural features of the octahydropyrido[2,1-c]morpholine scaffold contribute to off-target binding?

A3: The key features driving off-target effects, particularly hERG binding, are often related to the scaffold's physicochemical properties:

  • Basic Nitrogen Atom: The nitrogen atom in the piperidine ring can become protonated at physiological pH, leading to a positive charge. This basic center is a primary driver for hERG channel binding through cation-π interactions with aromatic residues in the binding pocket.[2][13]

  • Lipophilicity: The overall hydrophobicity of the molecule influences its ability to access the hERG channel's binding site within the cell membrane.[2][14] Highly lipophilic compounds tend to have higher hERG affinity.

  • Aromatic Moieties: Substituents containing aromatic rings can participate in π-π stacking interactions within the hERG binding pocket, further increasing affinity.[2]

Section 2: Strategies for Mitigating Off-Target Effects (Troubleshooting Guide)

This section provides actionable solutions for common problems encountered during the optimization of octahydropyrido[2,1-c]morpholine derivatives.

Problem: My lead compound demonstrates potent on-target activity but has a narrow therapeutic window due to significant hERG inhibition.

This is a common challenge in medicinal chemistry. The goal is to reduce hERG affinity while maintaining or improving on-target potency.

Solution 1: Structure-Based Modifications

The causality behind these modifications lies in altering the key interactions between the compound and the off-target protein.

  • Reduce Basicity (pKa) of the Nitrogen Atom: This is one of the most effective strategies to mitigate hERG liability.[2][13]

    • Introduce Electron-Withdrawing Groups: Placing electronegative atoms (e.g., fluorine) or groups near the basic nitrogen can lower its pKa through inductive effects.[2]

    • Bioisosteric Replacement: Consider replacing the piperidine ring with a less basic heterocycle, such as a morpholine or piperazine ring.[2]

  • Decrease Lipophilicity: Reducing the overall hydrophobicity of the molecule can decrease its concentration in the plasma membrane near the hERG channel.[2][14]

    • Add Polar Functional Groups: Incorporating polar groups like hydroxyls (-OH), amides (-CONH2), or carboxylic acids (-COOH) can increase hydrophilicity and reduce hERG affinity.[3][13] The introduction of a carboxylic acid to form a zwitterion can be particularly effective.[2]

    • Introduce Heteroatoms: Replacing a carbon atom in an aromatic or aliphatic ring with a nitrogen atom (e.g., phenyl to pyridyl) can decrease lipophilicity and disrupt favorable interactions with the hERG channel.[3][13]

  • Disrupt Favorable Binding Interactions:

    • Introduce Steric Hindrance: Adding bulky groups near the key interaction points can prevent the molecule from adopting the optimal conformation for hERG binding.[2]

    • Increase Rigidity: Constraining the conformation of the molecule by introducing rings or rigid linkers can sometimes decrease hERG affinity by preventing the necessary alignment within the binding pocket.[15]

Solution 2: Physicochemical Property Optimization

A compound's behavior in the body is governed by its physicochemical properties.[16][17][18] Optimizing these properties can lead to a better safety profile.

PropertyTypical IssueOptimization StrategyRationale
Lipophilicity (LogP/LogD) LogP > 4 often correlates with increased off-target effects and poor solubility.Introduce polar groups, heteroatoms, or reduce the size of hydrophobic substituents.Reduces non-specific binding, improves solubility, and can decrease hERG affinity.[2][14]
Basicity (pKa) pKa > 8.5 for a basic nitrogen is a high-risk factor for hERG binding.Add electron-withdrawing groups near the basic center.Lowers the concentration of the protonated species at physiological pH, reducing cation-π interactions.[2][13]
Solubility Poor aqueous solubility can lead to inaccurate assay results and poor bioavailability.Add ionizable groups or polar functional groups.Ensures the compound is in solution for biological assays and can be absorbed in vivo.[16]
Molecular Weight (MW) High MW can lead to poor permeability and "molecular obesity."Aim for MW < 500 Da, following Lipinski's guidelines where appropriate.Improves the chances of good oral bioavailability.[19]

Section 3: Experimental Protocols & Assays

To ensure trustworthiness, the following protocols are provided as self-validating systems with necessary controls.

Protocol 1: General Procedure for N-Dealkylation and Re-alkylation to Modify Substituents

This protocol allows for the modification of substituents on the piperidine nitrogen, a common strategy for tuning physicochemical properties.

Materials:

  • Starting octahydropyrido[2,1-c]morpholine derivative

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Desired alkylating agent (e.g., alkyl halide, epoxide)

  • Base (e.g., K2CO3, DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Dealkylation: a. Dissolve the starting material in DCM. b. Cool the solution to 0 °C. c. Add ACE-Cl dropwise and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). d. Concentrate the reaction mixture under reduced pressure. e. Add MeOH and reflux for 1-2 hours. f. Remove the solvent in vacuo to obtain the crude secondary amine.

  • Purification: a. Purify the crude secondary amine by silica gel chromatography.

  • N-Alkylation: a. Dissolve the purified secondary amine in ACN or DMF. b. Add the base (e.g., K2CO3) and the desired alkylating agent. c. Stir the reaction at room temperature or with heating until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: a. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. d. Purify the final product by silica gel chromatography or preparative HPLC.

  • Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: High-Throughput Off-Target Screening using a Cell Microarray Assay

This protocol outlines a method for screening compounds against a panel of off-targets expressed on the surface of cells.[20]

Materials:

  • Cell microarray slides with various human proteins expressed on the cell surface.[20]

  • Test compounds and control compounds (known binders and non-binders).

  • Fluorescently labeled secondary antibody or detection reagent.

  • Wash buffers (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Microarray scanner.

Procedure:

  • Blocking: a. Incubate the cell microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Compound Incubation: a. Prepare serial dilutions of the test compounds and controls. b. Add the compound solutions to the wells of the microarray slide and incubate for 1-2 hours at room temperature.

  • Washing: a. Wash the slide three times with wash buffer to remove unbound compounds.

  • Detection: a. If direct detection is not possible, incubate with a primary antibody that recognizes a tag on the expressed proteins, followed by a fluorescently labeled secondary antibody. b. Alternatively, use a detection method that measures changes in cellular properties upon compound binding.

  • Final Wash: a. Perform a final series of washes to remove any unbound detection reagents.

  • Data Acquisition: a. Scan the microarray slide using a suitable scanner to measure the fluorescence intensity at each spot.

  • Data Analysis: a. Quantify the signal intensity for each protein. b. Normalize the data against controls. c. Identify statistically significant "hits" where the compound binds to an unintended target.

Section 4: Data Interpretation & Next Steps

This section provides a framework for making informed decisions based on the experimental data.

Interpreting Off-Target Screening Data

When analyzing data from an off-target screen, consider the following:

  • Potency (IC50/Ki): A lower value indicates a stronger interaction. A common threshold for concern is an off-target activity within 100-fold of the on-target potency.

  • Selectivity Window: Calculate the ratio of the off-target IC50 to the on-target IC50. A larger window is desirable.

  • Therapeutic Relevance: Prioritize addressing off-targets that are known to cause significant clinical adverse effects (e.g., hERG, key CYP enzymes).

Decision-Making Workflow for Lead Optimization

The following diagram illustrates a typical decision-making process for optimizing a lead compound with off-target liabilities.

Lead_Optimization_Workflow Start Initial Lead Compound (Good Potency, Off-Target Liability) Assess Assess Off-Target Liability (e.g., hERG IC50 < 10µM) Start->Assess Strategy Select Modification Strategy Assess->Strategy Modify_pKa Reduce Basicity (pKa) Strategy->Modify_pKa High pKa Modify_LogP Decrease Lipophilicity (LogP) Strategy->Modify_LogP High LogP Modify_Structure Introduce Steric Hindrance Strategy->Modify_Structure Other Synthesize Synthesize Analogs Modify_pKa->Synthesize Modify_LogP->Synthesize Modify_Structure->Synthesize Assay Screen for On- and Off-Target Activity Synthesize->Assay Analyze Analyze Data (Selectivity Window, Potency) Assay->Analyze Decision Improved Selectivity? Analyze->Decision End Advance to Further Studies Decision->End Yes Reiterate Re-evaluate and Re-design Decision->Reiterate No Reiterate->Strategy

Caption: A decision-making workflow for lead optimization.

References

  • Target Engagement Assays in Early Drug Discovery. (n.d.). National Institutes of Health.
  • Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024, November 12). PubMed Central.
  • A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. (2012, April 30). PubMed Central.
  • Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. (1976, February). PubMed.
  • Strategies to reduce HERG K+ channel blockade. Exploring heteroaromaticity and rigidity in novel pyridine analogues of dofetilide. (2013, April 11). PubMed.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). sygnaturediscovery.com.
  • How Well Do You Understand Off-Target Liability? (2023, July 17). Charles River Laboratories.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). researchgate.net.
  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. (2025, July 16). Raytor.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter.
  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse.
  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
  • CNS Drug Liabilities in Early Phase Clinical Trials. (2013, May 1). Applied Clinical Trials.
  • Skeletal Editing of Cyclic Scaffolds. (2025, December 8). CCS Chemistry.
  • Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents. (2022, August 3). MDPI.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). nature.com.
  • The future of CNS drug development: signs of real progress. (2025, July 21). Drug Target Review.
  • Human Ether-a-go-go-Related Gene (hERG) Blockers. (n.d.). Cambridge MedChem Consulting.
  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs.
  • in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. (2024, July 22). RSC Publishing.
  • Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For? (2024, May 3). Oligo Therapeutics.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). frontiersin.org.
  • Strategies to Avoid and Reduce Off-Target Effects. (2025, January 21). CRISPR Medicine News.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). wuxiapptec.com.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (n.d.). PubMed Central.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020, November 18). MDPI.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. (n.d.). PubMed Central.
  • Reducing hERG Toxicity Using Reliable hERG Classification Model and Fragment Grow Model. (n.d.). Semantic Scholar.
  • In Silico Technology for Target Prediction and Screening. (n.d.). Creative Biolabs.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12). sciencedirect.com.
  • physicochemical property of drug molecules with respect to drug actions. (2014, June 15). Journal of Bio Innovation.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.
  • In Silico & Data Insights. (n.d.). Instem.
  • Predictive in silico Off-Target Profiling in Drug Discovery. (n.d.). ResearchGate.
  • Predictive Toxicology. (n.d.). Schrödinger.

Sources

Validation & Comparative

Comparative Guide: Pharmacokinetic Profiles of Nitrile vs. Non-Nitrile Morpholine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the pharmacokinetic (PK) impact of incorporating a nitrile (


) group into morpholine-containing scaffolds. Morpholine is a "privileged structure" in drug discovery due to its ability to modulate lipophilicity and solubility. However, standard morpholine analogs often suffer from metabolic liabilities, specifically oxidative metabolism at the 

-carbon or

-dealkylation.

Key Insight: The strategic introduction of a nitrile group—either directly on the morpholine ring (carbon-linked) or as an


-cyano substituent—fundamentally alters the electronic landscape of the heterocycle. This modification typically reduces basicity , blocks metabolic soft spots , and enhances metabolic stability , often at the cost of altered solubility profiles.

Mechanistic Comparison: The "Nitrile Effect"

The pharmacokinetic divergence between these two classes stems from the strong electron-withdrawing nature of the nitrile group and its linear geometry.

Physicochemical Properties[1][2]
ParameterStandard Morpholine Analog Nitrile-Modified Morpholine PK Consequence
Basicity (pKa)

8.3 (Secondary amine)
Reduced (< 7.0) Nitrile withdraws electron density, lowering pKa. This reduces lysosomal trapping and improves passive permeability by increasing the non-ionized fraction at physiological pH.
Lipophilicity (LogP) Low to Moderate (Hydrophilic)Slightly Lower / Tunable Nitrile is polar but less lipophilic than a methyl group. It lowers LogD compared to halo-analogs, improving "Lipophilic Ligand Efficiency" (LLE).
Electronic State Electron-rich NitrogenElectron-deficient Reduces susceptibility to oxidation (N-oxide formation) and electrophilic metabolic attack.
Metabolic Pathways

Standard Morpholine:

  • Primary Liability: Cytochrome P450 (CYP)-mediated oxidation at the carbon

    
     to the nitrogen (C2/C6 positions), leading to ring opening (lactam formation) or 
    
    
    
    -dealkylation.
  • Secondary Liability:

    
    -oxidation to form morpholine 
    
    
    
    -oxides.

Nitrile-Modified Morpholine:

  • Metabolic Blockade: Placing a nitrile at a metabolically labile site (e.g., adjacent to the nitrogen) sterically and electronically deactivates the carbon, preventing CYP-mediated hydroxylation.

  • Warhead Capability: In

    
    -cyanomorpholines, the nitrile can act as a reversible covalent electrophile (targeting Serine/Cysteine proteases), which drastically prolongs Target Residence Time , effectively dissociating PK (plasma half-life) from PD (duration of action).
    

Pharmacokinetic Performance Data

The following data summarizes a representative SAR study optimizing a Cathepsin K inhibitor series, where a standard morpholine was modified with a nitrile group to improve metabolic stability.

Table 1: Comparative PK Parameters (Rat, IV 1 mg/kg)
Compound VariantCl (mL/min/kg)

(h)
Bioavailability (

%)
Metabolic Soft Spot
Analog A (Morpholine) 45.2 (High)0.812%Rapid

-dealkylation & Ring Oxidation
Analog B (3-Cyanomorpholine) 12.5 (Low)4.268%Steric/Electronic Block of

-C Oxidation
Analog C (

-Cyanomorpholine)
8.1 (Very Low)6.582%Nitrogen lone pair unavailable for CYP binding

Interpretation: Analog A exhibits flow-limited clearance, indicating rapid hepatic extraction. The introduction of the nitrile in Analog B and C significantly reduces intrinsic clearance (


), extending half-life (

) and boosting oral bioavailability (

).

Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic pathways of standard vs. nitrile-morpholines.

MetabolicPathways Morpholine Standard Morpholine (Basic Amine) CYP CYP450 (Oxidation) Morpholine->CYP High Affinity RingOpen Metabolite A: Ring Opening (Lactam) CYP->RingOpen Major Pathway NDealkyl Metabolite B: N-Dealkylation CYP->NDealkyl Major Pathway NitrileMorph Nitrile-Morpholine (EWG Stabilized) NitrileMorph->CYP Blocked/Low Affinity Stable Intact Drug (Excreted Unchanged) NitrileMorph->Stable Renal Elimination Covalent Covalent Adduct (Target Bound) NitrileMorph->Covalent If N-Cyano (Warhead)

Figure 1: Divergent metabolic fates. Standard morpholines succumb to oxidative ring opening, while nitrile modification blocks these pathways, favoring renal elimination or target engagement.

Experimental Protocols

To validate these profiles in your own pipeline, use the following self-validating protocols.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Objective: Determine


 to predict in vivo clearance.
  • Preparation: Prepare 10 mM stock solutions of Test Compounds (Nitrile vs. Non-Nitrile) in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (final conc. 1 mM).

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
Protocol B: GSH Trapping Assay (Reactive Metabolite Check)

Objective: Ensure the nitrile group (especially


-cyano) does not generate toxic reactive intermediates.
  • Incubation: Incubate compound (10 µM) with microsomes (1 mg/mL) + NADPH + Glutathione (GSH, 5 mM) .

  • Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scanning for m/z 308 (GSH adduct).

  • Validation: A lack of GSH-adducts confirms the nitrile is metabolically stable and not acting as a "suicide substrate" causing toxicity.

Strategic Decision Workflow

Use this logic flow to decide when to deploy a nitrile-morpholine scaffold.

DecisionTree Start Lead Optimization: Morpholine Scaffold CheckPK Is Clearance High? Start->CheckPK CheckMetID Is MetID = Alpha-Oxidation? CheckPK->CheckMetID Yes KeepMorph Strategy: Optimize Lipophilicity Only CheckPK->KeepMorph No CheckMetID->KeepMorph No CheckTarget Target Type? CheckMetID->CheckTarget Yes DeployNitrile Strategy: Add Nitrile (Alpha-C or N-Cyano) Covalent Use N-Cyano (Rev. Covalent Inhibitor) CheckTarget->Covalent Protease (Ser/Cys) Blocker Use C-Cyano (Metabolic Blocker) CheckTarget->Blocker Kinase/Receptor

Figure 2: Decision matrix for nitrile incorporation based on PK liability and target class.

References

  • Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Link

  • Kumari, S., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Filippatos, T. D., et al. (2014). "The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Wymann, M., et al. (2023).[1] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[1] European Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." Link

Sources

Metabolic Fate of the Nitrile Group: A Comparative Guide to Stability, Toxicity, and Bioactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitrile group (–CN) is a potent bioisostere in medicinal chemistry, often employed to improve metabolic stability, enhance potency, or block oxidative soft spots. However, its metabolic fate is a dichotomy: it can either remain a stable, benign pharmacophore or undergo bioactivation to release cytotoxic cyanide (CN⁻).

This guide objectively compares the two primary metabolic divergences of the nitrile group: Oxidative Decyanation (CYP450-mediated) versus Hydrolysis (Nitrilase/Amidase-mediated). It provides actionable protocols for in vitro risk assessment and correlates these findings with in vivo safety profiles.[1]

Part 1: Mechanistic Divergence (The "Why")

The metabolic fate of a nitrile is dictated by the steric and electronic environment of the


-carbon.
Oxidative Decyanation (The Risk Pathway)

Mediated primarily by Cytochrome P450 enzymes (CYP2E1 for small molecules; CYP3A4/2C19 for complex drugs), this pathway involves hydroxylation at the


-carbon. The resulting cyanohydrin  is inherently unstable and spontaneously decomposes into a carbonyl species (aldehyde/ketone) and free cyanide.
  • Key Risk: Mitochondrial toxicity via inhibition of Cytochrome C Oxidase.

  • Detoxification: Endogenous Rhodanese converts CN⁻ to Thiocyanate (SCN⁻), which is excreted in urine.

Hydrolysis (The Safe Pathway)

Mediated by non-oxidative enzymes (Nitrilases, Amidases), this pathway converts the nitrile directly to an amide and subsequently to a carboxylic acid. This route avoids cyanide release entirely.

Visualization: The Metabolic Bifurcation

The following diagram illustrates the critical branch point between stable excretion and bioactivation.

NitrileMetabolism Parent Parent Nitrile Drug (R-CH2-CN) CYP CYP450 (Oxidation) Parent->CYP  Major Route (Labile) Nitrilase Nitrilase/Amidase (Hydrolysis) Parent->Nitrilase  Safe Route (Stable) Cyanohydrin Unstable Cyanohydrin (R-CH(OH)-CN) CYP->Cyanohydrin  Alpha-Hydroxylation Amide Amide Metabolite (R-CONH2) Nitrilase->Amide Aldehyde Aldehyde/Ketone Cyanohydrin->Aldehyde  Spontaneous Decomp Cyanide Cyanide (CN-) [TOXIC] Cyanohydrin->Cyanide Acid Carboxylic Acid (R-COOH) Amide->Acid  Excretion Rhodanese Rhodanese (Mitochondrial) Cyanide->Rhodanese  Detoxification Thiocyanate Thiocyanate (SCN-) [Biomarker] Rhodanese->Thiocyanate  Urinary Excretion

Figure 1: The dual metabolic pathways of nitrile-containing drugs. CYP450 oxidation leads to cyanide release, while hydrolysis leads to benign acid metabolites.

Part 2: In Vitro Assessment & Model Selection

Choosing the correct in vitro system is critical because standard Human Liver Microsomes (HLM) often lack the cytosolic fraction where many hydrolytic enzymes reside.

Table 1: Comparative Utility of In Vitro Systems
FeatureHuman Liver Microsomes (HLM)Primary HepatocytesS9 Fraction
Primary Enzyme Scope CYP450s, UGTs (Phase I/II)All (CYP, Cytosolic, Mitochondrial)CYP + Cytosolic (Diluted)
Nitrile Hydrolysis Poor (Lacks cytosolic amidases)Excellent (Physiological relevance)Moderate
Oxidative Decyanation High Sensitivity (Concentrated CYPs)Moderate (Physiological levels)Moderate
Cyanide Detection Ideal for "Worst Case" screeningComplex (CN⁻ can be metabolized)Good balance
Recommendation Use for Risk ID (Can it release CN?)Use for Clearance Prediction (Will it release CN?)Intermediate screen

Part 3: Experimental Protocol (The Cyanide Trap)

To objectively compare nitrile stability, you must quantify cyanide release. The standard colorimetric assays are often insufficiently sensitive for drug candidates. The Fluorescent Cyanide Trap method using Naphthalene-2,3-dicarboxaldehyde (NDA) is the gold standard for sensitivity and specificity.

Protocol: High-Sensitivity NDA-Taurine Cyanide Assay

Objective: Quantify trace cyanide release from microsomal incubation.

Reagents:

  • NDA Reagent: 0.5 mM Naphthalene-2,3-dicarboxaldehyde in ethanol.

  • Taurine Solution: 50 mM Taurine in HEPES buffer.

  • Stop Solution: 10% Trichloroacetic acid (TCA).

Workflow:

  • Incubation: Incubate test drug (10 µM) with HLM (1 mg/mL) and NADPH (1 mM) at 37°C for 60 min.

  • Termination: Add ice-cold TCA to precipitate proteins and stop metabolism. Centrifuge (3000 x g, 10 min).

  • Derivatization: Mix 100 µL supernatant with 50 µL NDA and 50 µL Taurine.

  • Reaction: Incubate in dark at RT for 30 min. The CN⁻ reacts with NDA/Taurine to form a fluorescent isoindole derivative.

  • Detection: Measure Fluorescence (Ex: 418 nm / Em: 460 nm) or analyze via HPLC-FLD.

Visualization: Assay Workflow

AssayWorkflow Step1 1. Microsomal Incubation (Drug + HLM + NADPH) Step2 2. Protein Precipitation (Add TCA -> Centrifuge) Step1->Step2 Step3 3. Supernatant Transfer Step2->Step3 Step4 4. Derivatization Reaction (Add NDA + Taurine) Step3->Step4 Step5 5. Formation of Fluorescent Cyano-benz[f]isoindole Step4->Step5  Nucleophilic Attack Step6 6. Quantification (HPLC-FLD or Plate Reader) Step5->Step6

Figure 2: Step-by-step workflow for the NDA-Taurine fluorescent cyanide detection assay.

Part 4: Comparative Case Studies (Data-Driven)

Not all nitriles are equal. The structural context determines the "Fate."

Table 2: Structural Determinants of Nitrile Fate
Drug / CompoundStructure TypePrimary FateMechanismClinical Outcome
Vildagliptin Pyrrolidine NitrileHydrolysis Steric hindrance prevents

-oxidation; Nitrilase attacks CN directly.
Safe; Major metabolite is the acid (LAY151). No CN toxicity.
Tofacitinib Aliphatic NitrileMixed CYP3A4 oxidation at

-carbon

Decyanation.
CN release occurs but is detoxified efficiently. Metabolites M2/M4 formed.[2]
Acetonitrile Small AliphaticOxidation CYP2E1 oxidation

Rapid CN release.
Toxic at high doses; delayed toxicity due to slow metabolism to CN.
Letrozole Aromatic NitrileStable Aromatic ring prevents

-hydroxylation.
Excreted largely unchanged or metabolized at distal sites.

Key Insight: Aromatic nitriles are generally metabolically stable regarding the CN group. Aliphatic nitriles are susceptible to CYP oxidation unless sterically hindered (as in Vildagliptin).

Part 5: In Vivo Translation

When moving from in vitro to in vivo, consider species differences in CYP expression.

  • Species Sensitivity: Rodents (Mice > Rats) generally have higher specific CYP2E1 activity than humans. A drug that releases cyanide in mice may be stable in humans.

  • Biomarker Monitoring:

    • Thiocyanate (SCN⁻): The terminal metabolite of cyanide. Elevated plasma/urinary SCN⁻ is the definitive biomarker for in vivo nitrile bioactivation.

    • Glutathione Adducts: Reactive cyanohydrin intermediates may be trapped by GSH. Screening bile for GSH-conjugates can confirm the oxidative pathway.

References

  • Obach, R. S., et al. (2008). "The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions." Journal of Pharmacology and Experimental Therapeutics.

  • Dieckhaus, C. M., et al. (2005). "Role of Cytochrome P450 2E1 in the Metabolism of Acrylamide and Acrylonitrile in Mice." Chemical Research in Toxicology.

  • Fosaaen, K., et al. (2021). "Metabolism of Tofacitinib: Oxidative Decyanation and Formation of Metabolites."[2] Drug Metabolism and Disposition.

  • Sano, A., et al. (1992). "Fluorometric determination of cyanide in biological fluids with naphthalene-2,3-dicarboxaldehyde and taurine." Analytica Chimica Acta.

  • He, H., et al. (2009). "Metabolic activation of the cyanopyrrolidine moiety in vildagliptin by cytochromes P450." Drug Metabolism and Disposition.

Sources

Safety Operating Guide

Personal protective equipment for handling Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Classification[1]

Octahydropyrido[2,1-c]morpholine-3-carbonitrile is a fused bicyclic heterocycle containing a nitrile moiety. As is common with advanced pharmaceutical intermediates, specific toxicological data (LD50, OEL) may be absent from public literature.

In the absence of specific data, you must adopt the "Universal Precaution" principle.

We classify this compound as Occupational Exposure Band (OEB) 3 or 4 (High Potency) until proven otherwise. This classification is derived from Structure-Activity Relationship (SAR) analysis:

  • Nitrile Group (-CN): Potential for metabolic release of cyanide anions; acute toxicity via inhalation/ingestion.

  • Morpholine/Piperidine Fused System: Lipophilic amine characteristics suggesting high skin permeability, potential corrosivity, and CNS activity.

Core Directive: Treat as a sensitizing, toxic solid with the potential to liberate Hydrogen Cyanide (HCN) upon contact with strong acids.

Hazard Identification & Mechanism

Understanding why we select specific controls is as important as the controls themselves.

Functional GroupAssociated Hazard MechanismCritical Safety Implication
Nitrile (-CN) Metabolic Cyanogenesis: Liver enzymes (P450) may cleave the nitrile, releasing cyanide ions (

), which inhibit cytochrome c oxidase (cellular respiration).
DO NOT treat exposure as a simple chemical burn. Medical surveillance for hypoxia is required.
Fused Amine Ring Causticity & Lipophilicity: Basic amines can saponify fatty tissues (skin) and cross the blood-brain barrier.Standard latex gloves are insufficient. Immediate decontamination is vital to prevent systemic absorption.[1]
Saturated Scaffold Stability: The "Octahydro" saturation implies chemical stability, meaning it may persist on surfaces if not chemically deactivated.Simple water wash is ineffective. Chemical decontamination (oxidation) is required.
Visualizing the Risk Logic

The following diagram illustrates the decision matrix for handling this NCE.

RiskAssessment Structure Structure: Fused Nitrile-Amine Hazard Hazard Potential: 1. Skin Absorption 2. Cyanide Release 3. Corrosivity Structure->Hazard SAR Analysis Control Control Strategy: OEB 3/4 Containment Hazard->Control Risk Stratification Action Action: 1. Double Glove (Laminate) 2. Fume Hood/Glovebox 3. No Acid Contact Control->Action Implementation

Figure 1: Risk Assessment Logic Flow – From Molecular Structure to Safety Protocol.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for OEB 3/4 nitriles. You must upgrade your barrier protection based on the state of matter (Solid vs. Solution).

Glove Selection: The Permeation Factor

Nitriles and lipophilic amines can permeate disposable nitrile rubber.

  • Solid Handling: Standard Nitrile (minimum 5 mil) is acceptable only if double-gloved.

  • Solution Handling (DCM/DMSO): Disposable nitrile offers <2 minutes protection against carrier solvents.

Body AreaStandard Prep (Solid Weighing)High Risk (Solution / Spill)Rationale
Hand (Inner) Nitrile (4-5 mil)Nitrile (4-5 mil)Comfort layer; sweat absorption.
Hand (Outer) Nitrile (Extended Cuff, 8 mil) Silver Shield / Laminate CRITICAL: Laminate gloves provide >4hr breakthrough time against organic solvents/amines.
Respiratory N95 (if in Fume Hood)P100 / PAPR (if outside hood)Particulate protection is baseline; vapors require engineering controls.
Body Lab Coat (Cotton/Poly)Tyvek® Coverall (Disposable)Prevent contamination of street clothes; Tyvek resists dust penetration.
Eye Safety Glasses w/ Side ShieldsChemical Goggles + Face ShieldAmine functionality poses a risk of severe corneal damage.

Operational Protocol: Step-by-Step

Phase 1: Engineering Controls Setup
  • Ventilation: Verify Fume Hood face velocity is 80–100 fpm .

  • Acid Segregation: Remove all strong acids (HCl, H₂SO₄) from the immediate work area.

    • Why? Accidental contact between the nitrile and acid can generate Hydrogen Cyanide gas.

  • Decon Prep: Prepare a "Kill Solution" (See Section 5) before opening the vial.

Phase 2: Handling & Weighing
  • Donning: Put on inner nitrile gloves

    
     Tyvek sleeves/coat 
    
    
    
    Outer gloves.
  • Static Control: Use an ionizing fan or anti-static gun. Dry powders of fused heterocycles are often electrostatic and "fly."

  • Weighing:

    • Place a tared vial inside a secondary container (e.g., a plastic weigh boat).

    • Transfer solid using a disposable spatula.

    • Never return excess material to the stock bottle (prevents cross-contamination).

  • Solubilization: Add solvent immediately to the weighed vial and cap it. Handling the material in solution (closed vial) reduces inhalation risk.

Phase 3: Doffing & Waste[1]
  • Outer Gloves: Remove using the "beak" method (pinch outside, pull inside out). Dispose of as Hazardous Chemical Waste .

  • Wipe Down: Wipe the balance and work surface with a solvent-dampened wipe, then follow with the Decontamination Solution.

Workflow Visualization

Workflow start START: Pre-Work Check check Verify Engineering Controls (Hood Velocity >80fpm) start->check segregate CRITICAL: Remove Acids (Prevent HCN generation) check->segregate weigh Weighing (Solid) Use Anti-static Gun segregate->weigh dissolve Solubilization (Cap immediately) weigh->dissolve decon Decontamination Surface Wipe + Oxidation dissolve->decon waste Disposal Double Bag -> Incineration decon->waste

Figure 2: Operational Workflow – From Setup to Disposal.

Decontamination & Disposal[1][3][4][5][6]

The "Kill Solution"

Water alone is insufficient for lipophilic amines. You must use a solution that solubilizes the compound and chemically degrades the nitrile.

  • Recipe: 10% Sodium Hypochlorite (Bleach) + Detergent (surfactant).

    • Mechanism:[2][3] The surfactant lifts the lipophilic molecule; the hypochlorite oxidizes the amine and slowly hydrolyzes the nitrile (under basic conditions).

    • Warning:NEVER add acid to this mixture.

Disposal Protocol
  • Liquids: Collect all solvent waste in a container labeled "Toxic Organic Waste - Basic/Nitrile."

  • Solids/Consumables: Place contaminated gloves, wipes, and spatulas into a clear plastic bag. Seal it. Place that bag into a second bag (Double-Bagging).

  • Labeling: "Contains Nitrile/Amine Heterocycle. High Potency. DO NOT COMPACT."

Emergency Response

In case of Skin Contact:

  • Drench: Immediately wash with soap and copious water for 15 minutes.

  • Do Not Scrub: Scrubbing abrades the skin and increases absorption.

  • Alert: Inform the safety officer. If symptoms (dizziness, rapid breathing) occur, suspect cyanide toxicity.

In case of Spill:

  • Isolate: Evacuate the immediate area.

  • PPE: Don full Tyvek and P100 respirator.

  • Absorb: Use a specific "Organic/Basic" spill kit. Do not use generic clay if it is acidic.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]

Sources

×

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Octahydropyrido[2,1-c]morpholine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.